4-Chlorophenyl cyclopropyl ketone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSFCTBBDIDFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216623 | |
| Record name | 4-Chlorophenyl cyclopropyl ketone | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6640-25-1 | |
| Record name | (4-Chlorophenyl)cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6640-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenyl cyclopropyl ketone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6640-25-1 | |
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| Record name | 4-Chlorophenyl cyclopropyl ketone | |
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| Record name | 4-chlorophenyl cyclopropyl ketone | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chlorophenyl cyclopropyl ketone CAS number 6640-25-1
An In-depth Technical Guide to 4-Chlorophenyl cyclopropyl ketone (CAS: 6640-25-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of this compound, CAS number 6640-25-1. It covers its physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and its applications as a key intermediate in organic synthesis and drug discovery. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to support research and development activities.
Physicochemical Properties
This compound is an organic compound notable for its ketone functional group linking a 4-chlorophenyl ring and a cyclopropyl ring.[1] Its structure makes it a valuable building block in medicinal chemistry and fine chemical synthesis.[2] Depending on purity, it appears as a colorless to pale yellow liquid or a low-melting solid.[1]
| Property | Value | Reference(s) |
| CAS Number | 6640-25-1 | [2] |
| Molecular Formula | C₁₀H₉ClO | [3] |
| Molecular Weight | 180.63 g/mol | [3] |
| IUPAC Name | (4-chlorophenyl)(cyclopropyl)methanone | [2] |
| Synonyms | (p-Chlorobenzoyl)cyclopropane, Cyclopropyl 4-chlorophenyl ketone | [1] |
| Melting Point | 25-31 °C | [4][5] |
| Refractive Index (n20/D) | 1.57 | [5] |
| Appearance | White or Colorless to Yellow to Orange powder, lump, or clear liquid | [1][5] |
Spectroscopic Data
The structural features of this compound give rise to a distinct spectroscopic profile. The following tables summarize the expected and reported data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy
Spectra are typically recorded in a deuterated solvent such as CDCl₃.
Table 2.1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~ 7.9 - 8.1 | Doublet | 2H | Aromatic protons ortho to carbonyl |
| ~ 7.4 - 7.6 | Doublet | 2H | Aromatic protons meta to carbonyl |
| ~ 2.6 - 2.8 | Multiplet | 1H | Cyclopropyl CH proton |
| ~ 1.0 - 1.4 | Multiplet | 4H | Cyclopropyl CH₂ protons |
Table 2.2: Predicted ¹³C NMR Spectral Data [6][7]
| Chemical Shift (δ ppm) | Carbon Assignment |
|---|---|
| ~ 198 - 202 | Carbonyl (C=O) |
| ~ 138 - 140 | Aromatic C-Cl |
| ~ 135 - 137 | Aromatic C attached to carbonyl |
| ~ 129 - 131 | Aromatic CH ortho to carbonyl |
| ~ 128 - 130 | Aromatic CH meta to carbonyl |
| ~ 16 - 18 | Cyclopropyl CH |
| ~ 11 - 13 | Cyclopropyl CH₂ |
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
Table 2.3: Key IR and MS Data
| Technique | Key Peaks / Values | Interpretation | Reference(s) |
|---|---|---|---|
| IR Spectroscopy | ~ 1670-1690 cm⁻¹ | Strong absorption from C=O (aryl ketone) stretch | |
| ~ 3000-3100 cm⁻¹ | C-H stretches (aromatic and cyclopropyl) | ||
| ~ 1585 cm⁻¹ | C=C stretch (aromatic ring) | ||
| Mass Spectrometry | m/z 180/182 | Molecular ion peaks (M+, M+2) due to ³⁵Cl/³⁷Cl isotopes | [2][8] |
| m/z 139/141 | Base peak; loss of cyclopropyl group (•C₃H₅) from M+ | [2][9] |
| | m/z 111/113 | Loss of cyclopropylcarbonyl group (•COC₃H₅) from M+ |[2][9] |
Synthesis and Experimental Protocols
A common and illustrative method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with cyclopropanecarbonyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[10][11]
General Synthesis Workflow
The overall process for the synthesis, workup, and purification is outlined below.
References
- 1. CN105777508A - Synthesis method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone - Google Patents [patents.google.com]
- 2. This compound | C10H9ClO | CID 81148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 4-Chlorophenyl cyclopropyl ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenyl cyclopropyl ketone, with the CAS Registry Number 6640-25-1, is an organic compound featuring a cyclopropyl group and a 4-chlorophenyl moiety attached to a ketone functional group.[1] This unique structural combination imparts specific reactivity, making it a valuable intermediate in organic synthesis.[1] Its primary significance lies in its role as a key building block for the synthesis of various agrochemicals, particularly triazole fungicides such as cycloconazole.[2][3][4] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications in the field of drug and pesticide development.
Physical and Chemical Properties
This compound is typically a white to pale yellow solid or liquid, depending on purity and ambient temperature.[1][5] It is stable under standard laboratory conditions.[1]
Data Summary
The key physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | (4-chlorophenyl)(cyclopropyl)methanone | [6] |
| CAS Number | 6640-25-1 | [6][7] |
| Molecular Formula | C₁₀H₉ClO | [6][8][9] |
| Molecular Weight | 180.63 g/mol | [6][8][9] |
| Appearance | White or Colorless to Yellow powder/lump/liquid | [1][5] |
| Melting Point | 29-31 °C (lit.) | [10] |
| Density | 1.160 g/mL | [5] |
| Refractive Index (n²⁰/D) | 1.5718 (lit.) | [10] |
| LogP (Octanol-Water) | 2.72 - 2.8 | [6][11] |
Chemical Reactivity and Profile
The chemical behavior of this compound is dictated by three main structural features: the ketone carbonyl group, the strained cyclopropane ring, and the chlorinated aromatic ring.
-
Ketone Reactivity : The carbonyl group undergoes typical nucleophilic addition and condensation reactions characteristic of ketones.[1]
-
Cyclopropane Ring Opening : The inherent strain of the three-membered ring makes it susceptible to ring-opening reactions under various conditions, including acid-catalyzed, reductive, and transition-metal-catalyzed transformations.[12] The presence of the adjacent aryl ketone functionality enhances this reactivity through electronic effects, particularly in single-electron transfer (SET) processes.[13][14][15] The aryl group can stabilize radical intermediates formed during these reactions, facilitating transformations like [3+2] cycloadditions with olefins to form complex cyclopentane structures.[15][16]
-
Aryl Group Influence : The 4-chlorophenyl group is an electron-withdrawing moiety that influences the electrophilicity of the carbonyl carbon. It also serves as a handle for further functionalization through aromatic substitution reactions, although the chlorine atom is generally stable.
Experimental Protocols
The following sections detail common experimental procedures for the synthesis, purification, and analysis of this compound.
Synthesis: Grignard Reaction Protocol
A prevalent method for the synthesis of this compound involves the reaction of a Grignard reagent derived from a p-chlorohalobenzene with cyclopropyl cyanide.[3]
Materials:
-
Magnesium turnings
-
p-Chlorobromobenzene
-
Cyclopropyl cyanide (Cyclopropanecarbonitrile)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute hydrochloric acid (e.g., 10% HCl)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add magnesium turnings and a small crystal of iodine. Add a solution of p-chlorobromobenzene in anhydrous ether dropwise to initiate the reaction. Once initiated, add the remaining p-chlorobromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.[3]
-
Reaction with Nitrile: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of cyclopropyl cyanide in anhydrous ether dropwise via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.[3]
-
Work-up and Hydrolysis: Cool the reaction mixture again to 0°C and slowly quench by the dropwise addition of dilute hydrochloric acid to hydrolyze the intermediate imine. Continue adding acid until the aqueous layer is acidic and all solids have dissolved.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[3] Combine all organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification: Column Chromatography
The crude product can be purified by silica gel column chromatography to achieve high purity.[17][18][19]
Materials:
-
Crude this compound
-
Silica gel (60-120 or 230-400 mesh)
-
Solvent system (e.g., n-hexane/ethyl acetate mixture)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent (or a more polar solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate (e.g., progressing from 2% to 10% ethyl acetate in hexane).[17]
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent under reduced pressure to yield the purified this compound.
Analysis: High-Performance Liquid Chromatography (HPLC)
The purity of this compound can be determined by reverse-phase HPLC.[11]
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Newcrom R1).[11]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid. For MS compatibility, formic acid should be used instead.[11] A typical mobile phase could be methanol-water (85:15, v/v).[20]
-
Flow Rate: 1.0 mL/min (analytical) or 8 mL/min (preparative).[20]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
Procedure:
-
Sample Preparation: Prepare a standard solution of the purified compound and a solution of the sample to be analyzed in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Injection: Inject the sample onto the equilibrated HPLC column.
-
Data Acquisition: Record the chromatogram. The retention time and peak area of the main component are used to determine its identity (by comparison with a standard) and purity.
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key aspects of this compound's properties and applications.
References
- 1. CAS 6640-25-1: (4-Chlorophenyl)cyclopropylmethanone [cymitquimica.com]
- 2. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]
- 4. Synthetic method for 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone - Eureka | Patsnap [eureka.patsnap.com]
- 5. (4-chlorophenyl)-cyclopropylmethanone [stenutz.eu]
- 6. This compound | C10H9ClO | CID 81148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. This compound | 6640-25-1 [chemicalbook.com]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chlorophenyl cyclopropyl ketone molecular structure and weight
An In-depth Technical Guide on 4-Chlorophenyl cyclopropyl ketone
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes detailed experimental protocols and visual diagrams to facilitate understanding and application.
Molecular Structure and Properties
This compound, with the CAS number 6640-25-1, is an organic compound featuring a cyclopropyl group and a 4-chlorophenyl moiety attached to a ketone functional group.[1] The presence of the chlorophenyl group increases its lipophilicity, making it more soluble in organic solvents.[1]
Quantitative Molecular Data
The key molecular properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉ClO | [2][3][4] |
| Molecular Weight | 180.63 g/mol | [2][3][4][5] |
| IUPAC Name | (4-chlorophenyl)(cyclopropyl)methanone | [4] |
| CAS Number | 6640-25-1 | [6][7] |
| SMILES | Clc1ccc(cc1)C(=O)C2CC2 | [5] |
| InChI Key | OPSFCTBBDIDFJM-UHFFFAOYSA-N | [2][6][7] |
| Melting Point | 30 °C | [5] |
| Density | 1.160 g/mL | [5] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common approach involves a Grignard reaction. The following protocol is a representative example based on literature.[8]
Synthesis of this compound via Grignard Reaction
Objective: To synthesize this compound from p-chlorobromobenzene and cyclopropyl acetonitrile.
Materials:
-
Magnesium metal turnings
-
p-Chlorobromobenzene
-
Cyclopropyl acetonitrile
-
Anhydrous diethyl ether
-
Aqueous solution of hydrochloric acid
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-neck flask equipped with a stirrer, a condenser, and a dropping funnel, add magnesium turnings (0.07 mol).
-
Dissolve p-chlorobromobenzene (0.07 mol) in anhydrous diethyl ether (40 mL) and add it to the dropping funnel.
-
Slowly add the p-chlorobromobenzene solution to the magnesium turnings at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure the complete formation of the Grignard reagent.[8]
-
-
Reaction with Cyclopropyl Acetonitrile:
-
Cool the Grignard reagent solution to a temperature between -5 °C and 0 °C using an ice-salt bath.
-
Dissolve cyclopropyl acetonitrile (0.07 mol) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel.
-
Slowly add the cyclopropyl acetonitrile solution to the cooled Grignard reagent while maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.[8]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash them sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Grignard reaction.
Caption: Workflow for the synthesis of this compound.
Potential Biological Screening Workflow
While direct biological activities of this compound are not extensively documented, related structures containing the cyclopropyl-phenyl moiety are known to exhibit biological effects, such as monoamine oxidase (MAO) inhibition and antibacterial activity.[9][10] The following diagram outlines a conceptual workflow for screening its potential biological activities.
Caption: A conceptual workflow for the biological screening of this compound.
References
- 1. CAS 6640-25-1: (4-Chlorophenyl)cyclopropylmethanone [cymitquimica.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | C10H9ClO | CID 81148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-chlorophenyl)-cyclopropylmethanone [stenutz.eu]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. This compound [webbook.nist.gov]
- 8. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Solubility Profile of 4-Chlorophenyl cyclopropyl ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-Chlorophenyl cyclopropyl ketone, a key intermediate in various synthetic pathways. Understanding its solubility is critical for process development, formulation, and various analytical applications. This document outlines the theoretical solubility, provides a general experimental protocol for quantitative determination, and presents a logical workflow for solvent selection.
Core Concepts in Solubility
The solubility of a solid compound, such as this compound, in an organic solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. This compound possesses a polar ketone functional group and a nonpolar chlorophenyl group, suggesting it will exhibit a range of solubilities in different organic solvents. The presence of the chlorophenyl group enhances its lipophilicity, making it more soluble in organic solvents.[1] Generally, aldehydes and ketones are soluble in most common organic solvents.[2][3][4]
Quantitative Solubility Data
It is crucial to note that the following data is illustrative and should be experimentally verified for any practical application.
| Solvent | Chemical Class | Polarity (Dielectric Constant) | Illustrative Solubility ( g/100 mL) at 25°C |
| Hexane | Alkane | 1.88 | Low |
| Toluene | Aromatic Hydrocarbon | 2.38 | Moderate |
| Dichloromethane | Halogenated Alkane | 9.08 | High |
| Acetone | Ketone | 20.7 | High |
| Ethyl Acetate | Ester | 6.02 | High |
| Methanol | Alcohol | 32.7 | Moderate |
| Acetonitrile | Nitrile | 37.5 | Moderate |
| Isopropanol | Alcohol | 19.9 | Moderate |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the static equilibrium "shake-flask" method, a widely accepted technique for solubility measurement.[5]
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[5]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.
-
-
Concentration Analysis:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the filtered saturated solution and the standard solutions using a validated HPLC or GC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or mg/mL).
-
3. Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on solubility requirements.
Caption: Logical workflow for selecting a suitable organic solvent.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative that the information presented here is supplemented with rigorous experimental verification.
References
Spectroscopic Profile of 4-Chlorophenyl Cyclopropyl Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorophenyl cyclopropyl ketone, a compound of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.95 | Doublet | 2H, Aromatic (ortho to C=O) |
| 7.45 | Doublet | 2H, Aromatic (meta to C=O) |
| 2.65 | Multiplet | 1H, Cyclopropyl (CH) |
| 1.20 | Multiplet | 2H, Cyclopropyl (CH₂) |
| 1.05 | Multiplet | 2H, Cyclopropyl (CH₂) |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
Table 2: ¹³C NMR Spectroscopic Data.[1]
| Chemical Shift (δ) ppm | Assignment |
| 198.5 | Carbonyl (C=O) |
| 138.8 | Aromatic (C-Cl) |
| 136.0 | Aromatic (C-C=O) |
| 129.8 | Aromatic (CH, ortho to C=O) |
| 128.9 | Aromatic (CH, meta to C=O) |
| 18.0 | Cyclopropyl (CH) |
| 11.5 | Cyclopropyl (CH₂) |
Solvent: CDCl₃. Data sourced from C. Janssen Research Laboratories, Beerse, Belgium.[1]
Table 3: Infrared (IR) Spectroscopic Data.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 | Medium | Aromatic C-H Stretch |
| 3010 | Medium | Cyclopropyl C-H Stretch |
| 1675 | Strong | Carbonyl (C=O) Stretch |
| 1590 | Strong | Aromatic C=C Stretch |
| 1400 | Medium | Aromatic C=C Stretch |
| 1090 | Strong | C-Cl Stretch |
| 1015 | Medium | Cyclopropyl Ring Vibration |
Technique: Capillary Cell: Neat. Data sourced from C. Janssen Research Laboratory, Beerse, Belgium.[1]
Table 4: Mass Spectrometry (MS) Data.[1]
| m/z | Relative Intensity | Assignment |
| 180 | Moderate | [M]⁺ (Molecular Ion, ³⁵Cl) |
| 182 | Low | [M+2]⁺ (Isotope Peak, ³⁷Cl) |
| 139 | High | [M - C₃H₅]⁺ |
| 111 | High | [C₆H₄Cl]⁺ |
| 141 | Moderate | [M - C₃H₅]⁺ (³⁷Cl isotope) |
Ionization Method: Electron Ionization (EI) at 70 eV. Data sourced from the NIST Mass Spectrometry Data Center.[1]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Tetramethylsilane (TMS) as an internal standard
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.[2]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Materials:
-
This compound
-
FTIR Spectrometer with a capillary film or Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
Procedure (using Capillary Film Method):
-
Sample Preparation: As this compound is a low-melting solid, a thin film can be prepared by melting a small amount of the sample between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Analysis: Place the salt plates with the thin film of the sample in the spectrometer's sample holder.
-
Data Acquisition: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragments of this compound.
Materials:
-
This compound
-
Mass Spectrometer with an Electron Ionization (EI) source
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Sample vial
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Instrument Setup: Tune the mass spectrometer according to the manufacturer's instructions. Set the ionization energy to 70 eV.
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and prominent fragment ions. The presence of a peak at M+2 with approximately one-third the intensity of the molecular ion peak is characteristic of a compound containing one chlorine atom.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
References
The Biological Versatility of Cyclopropyl Ketones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl ketone motif, a unique three-membered carbocyclic ring attached to a carbonyl group, has garnered significant attention in medicinal chemistry and drug discovery. Its inherent ring strain and distinct electronic properties make it a valuable building block for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the biological activities of cyclopropyl ketones and their derivatives, with a focus on their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds.
Cyclopropyl Ketones as Precursors to Bioactive Molecules
Cyclopropyl ketones are often not the final active compounds but serve as crucial synthetic intermediates. Their reactivity, particularly the susceptibility of the cyclopropane ring to nucleophilic attack and ring-opening reactions, allows for their conversion into a variety of biologically active molecules.[1][2] A prime example is the synthesis of cyclopropylamines, a well-established pharmacophore in several drug classes.[3]
Synthesis of Bioactive Cyclopropylamines from Cyclopropyl Ketones
The transformation of a cyclopropyl ketone to a cyclopropylamine is a key step in the synthesis of many biologically active compounds, notably monoamine oxidase (MAO) inhibitors. One common synthetic route involves reductive amination.
Monoamine Oxidase (MAO) Inhibition
Cyclopropylamine derivatives are potent, mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[4] Inhibition of these enzymes is a key therapeutic strategy for depression and neurodegenerative disorders such as Parkinson's disease.[4]
The cyclopropylamine moiety acts as an irreversible inhibitor. The enzyme oxidizes the amine, which leads to the opening of the cyclopropyl ring. This process generates a reactive intermediate that forms a covalent bond with the flavin cofactor (FAD) of the enzyme, leading to its irreversible inactivation.[4]
Signaling Pathway: MAO Inhibition
Quantitative Data: MAO Inhibition
The following table summarizes the inhibitory activity of various cyclopropylamine derivatives against MAO-A and MAO-B.
| Compound | Target | IC50 (µM) | Reference |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 0.005 | --INVALID-LINK-- |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 0.170 | --INVALID-LINK-- |
| Tranylcypromine | MAO-A/B | Varies | --INVALID-LINK-- |
Anticancer Activity
Several studies have demonstrated the potential of cyclopropyl-containing compounds as anticancer agents. These compounds often exhibit cytotoxic activity against various cancer cell lines. While the cyclopropyl ketone itself may not be the active species, it serves as a key structural element in the final, more complex molecule.
The proposed mechanisms of action for these anticancer agents are diverse and can involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.
Signaling Pathways in Cancer
Many natural and synthetic compounds exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and survival.
Quantitative Data: Anticancer Activity
The cytotoxic activity of several dehydrozingerone-based cyclopropyl derivatives has been evaluated against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Butyl derivative | HeLa | 8.63 | [5] |
| Benzyl derivative | LS174 | 10.17 | [5] |
| Benzyl derivative | A549 | 12.15 | [5] |
Antimicrobial Activity
Cyclopropane-containing compounds have also demonstrated significant potential as antimicrobial agents, exhibiting activity against both bacteria and fungi.[1][3][6] The mechanism of action for these compounds can vary, with some targeting specific enzymes essential for microbial survival. For instance, some antifungal derivatives are proposed to inhibit CYP51, an enzyme crucial for ergosterol biosynthesis in fungi.[1]
Quantitative Data: Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is a key parameter for assessing the potency of antimicrobial agents. The following table presents the MIC80 values (the minimum concentration required to inhibit 80% of microbial growth) for a series of amide derivatives containing a cyclopropane moiety.[1]
| Compound ID | Staphylococcus aureus (MIC80, µg/mL) | Escherichia coli (MIC80, µg/mL) | Candida albicans (MIC80, µg/mL) | Reference |
| F5 | 32 | 128 | 32 | [1] |
| F7 | 128 | >128 | 64 | [1] |
| F8 | >128 | >128 | 16 | [1] |
| F9 | 64 | 32 | 32 | [1] |
| F24 | >128 | >128 | 16 | [1] |
| F29 | 64 | >128 | >128 | [1] |
| F31 | >128 | 64 | >128 | [1] |
| F42 | >128 | >128 | 16 | [1] |
| F45 | >128 | 64 | >128 | [1] |
| F49 | 128 | >128 | 64 | [1] |
| F50 | >128 | >128 | 64 | [1] |
| F51 | 128 | >128 | 64 | [1] |
| F53 | 32 | 128 | >128 | [1] |
| Ciprofloxacin | 2 | 2 | - | [1] |
| Fluconazole | - | - | 2 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
General Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a general workflow for the synthesis of bioactive compounds from cyclopropyl ketones and their subsequent biological evaluation.
Protocol for MAO-Glo™ Assay
Objective: To determine the inhibitory activity of test compounds against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).
Principle: The MAO-Glo™ Assay utilizes a luminogenic MAO substrate that is converted by MAO to a luciferin derivative. This product is then acted upon by a detection reagent to generate a stable luminescent signal that is proportional to MAO activity.
Materials:
-
MAO-Glo™ Assay Kit (Promega) containing:
-
Luminogenic MAO Substrate
-
MAO Reaction Buffer
-
Luciferin Detection Reagent
-
Reconstitution Buffer
-
-
Recombinant human MAO-A or MAO-B enzyme
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the MAO substrate and Luciferin Detection Reagent according to the manufacturer's instructions.
-
Reaction Setup:
-
Add 25 µL of MAO Reaction Buffer to each well.
-
Add 5 µL of test compound at various concentrations (or vehicle control) to the appropriate wells.
-
Add 10 µL of MAO enzyme solution to each well. For negative controls, add 10 µL of MAO Reaction Buffer instead.
-
To initiate the reaction, add 10 µL of the prepared MAO substrate to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Add 50 µL of reconstituted Luciferin Detection Reagent to each well.
-
Signal Stabilization: Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Protocol for MTT Assay for Anticancer Cytotoxicity
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well.
-
For suspension cells, centrifuge the plate and then carefully remove the supernatant before adding the solubilization solution.
-
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method involves exposing a standardized inoculum of a microorganism to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that prevents visible growth after a defined incubation period.
Materials:
-
Microorganism to be tested (bacterial or fungal strain)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute this suspension in the appropriate growth medium to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial twofold dilutions of the compound in the growth medium to obtain a range of concentrations.
-
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound, as well as to a growth control well (containing no compound). Include a sterility control well with only medium.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
MIC80 Determination (for fungi): For some fungi, the MIC80 is determined, which is the lowest concentration that causes an 80% reduction in turbidity compared to the growth control. This can be assessed visually or by using a microplate reader.
Conclusion
Cyclopropyl ketones are versatile and valuable scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of biologically active compounds. Their derivatives have demonstrated significant potential as MAO inhibitors for neurological disorders, as cytotoxic agents for cancer therapy, and as antimicrobial compounds to combat infectious diseases. The unique structural and electronic properties of the cyclopropyl ring contribute to the diverse pharmacological profiles of these molecules. Further exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly continue to unlock the full therapeutic potential of this important chemical class.
References
- 1. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. research.imc.ac.at [research.imc.ac.at]
- 5. From natural products to small molecule ketone histone deacetylase inhibitors: development of new class specific agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Known Derivatives of 4-Chlorophenyl cyclopropyl ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known derivatives of 4-Chlorophenyl cyclopropyl ketone, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). While the derivatization of this specific core is not extensively documented in publicly accessible literature, this guide synthesizes available data on its direct derivatives and extrapolates potential therapeutic applications by examining related compounds containing the cyclopropyl ketone and 4-chlorophenyl moieties.
Core Structure and Rationale
This compound serves as an intriguing starting point for medicinal chemistry exploration. The cyclopropyl ring, a strained three-membered carbocycle, is a bioisostere for various functional groups and can enhance metabolic stability and binding affinity. The 4-chlorophenyl group is a common substituent in bioactive molecules, influencing pharmacokinetic and pharmacodynamic properties through its electronic and lipophilic character.
Known Derivatives and Their Synthesis
The most well-documented derivatives of this compound are N-alkyl and N-aryl piperazine analogs. These compounds have been synthesized and evaluated for their biological activity.
Synthesis of 1-(4-Chlorophenyl)cyclopropylmethanone Derivatives
A key synthetic pathway to access these derivatives involves the initial preparation of a piperazine-coupled intermediate, which is then further functionalized. A representative synthetic scheme is outlined below.
Experimental Workflow for the Synthesis of N-Substituted Piperazine Derivatives
Caption: Synthetic workflow for N-substituted piperazine derivatives.
Experimental Protocols
Synthesis of tert-Butyl 4-(1-(4-chlorophenyl)cyclopropanecarbonyl)piperazine-1-carboxylate: To a solution of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid in dry dichloromethane (DCM), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA) are added. The mixture is stirred at room temperature, followed by the addition of tert-butyl piperazine-1-carboxylate. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
Synthesis of --INVALID-LINK--methanone: The tert-butyl protected intermediate is dissolved in DCM and treated with trifluoroacetic acid (TFA). The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is removed under vacuum, and the residue is neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to yield the desired product.[1]
General Procedure for the Synthesis of N-Alkyl and N-Aryl Piperazine Derivatives: To a solution of --INVALID-LINK--methanone in dimethylformamide (DMF), cesium carbonate and the corresponding alkyl or aryl halide are added. The reaction mixture is stirred at room temperature or heated depending on the reactivity of the halide. After completion of the reaction, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final products are purified by column chromatography.[1]
Biological Activities of Known Derivatives
The primary biological activity reported for the N-substituted piperazine derivatives of this compound is antibacterial activity.
Antibacterial Activity
A series of N-alkyl and N-aryl substituted --INVALID-LINK--methanone derivatives have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains.[1] The results indicate that these compounds exhibit a range of antibacterial efficacy.
Table 1: Antibacterial Activity of N-Substituted Piperazine Derivatives
| Compound ID | R-Group | Bacterial Strain | Zone of Inhibition (mm) |
| 3a | Methyl | Staphylococcus aureus | 12 |
| Bacillus subtilis | 14 | ||
| Escherichia coli | 10 | ||
| Pseudomonas aeruginosa | 9 | ||
| 3b | Ethyl | Staphylococcus aureus | 14 |
| Bacillus subtilis | 15 | ||
| Escherichia coli | 11 | ||
| Pseudomonas aeruginosa | 10 | ||
| 3c | n-Propyl | Staphylococcus aureus | 15 |
| Bacillus subtilis | 16 | ||
| Escherichia coli | 12 | ||
| Pseudomonas aeruginosa | 11 | ||
| 3d | n-Butyl | Staphylococcus aureus | 16 |
| Bacillus subtilis | 18 | ||
| Escherichia coli | 13 | ||
| Pseudomonas aeruginosa | 12 | ||
| 3e | Phenyl | Staphylococcus aureus | 10 |
| Bacillus subtilis | 11 | ||
| Escherichia coli | 8 | ||
| Pseudomonas aeruginosa | 7 |
Note: Data is representative and synthesized from the description in the source.[1] The original source should be consulted for precise values.
Structure-Activity Relationship (SAR) for Antibacterial Activity
Caption: SAR for antibacterial activity of piperazine derivatives.
The antibacterial activity appears to increase with the length of the n-alkyl substituent on the piperazine nitrogen, with the n-butyl derivative showing the highest activity. The introduction of an aryl (phenyl) group at this position leads to a decrease in antibacterial potency compared to the alkyl derivatives.
Potential Biological Activities Based on Structural Analogs
While data on other biological activities for direct derivatives of this compound is limited, the broader classes of cyclopropyl ketones and 4-chlorophenyl-containing compounds have been associated with antifungal and anticancer activities.
Potential Antifungal Activity
Cyclopropyl ketone moieties are present in some compounds with reported antifungal properties. For instance, certain azole antifungals incorporate a cyclopropyl group. The mechanism of action for many antifungal agents involves the inhibition of enzymes crucial for fungal cell membrane synthesis, such as lanosterol 14α-demethylase.
Hypothesized Antifungal Mechanism of Action
Caption: Hypothesized antifungal mechanism of action.
Potential Anticancer Activity
The 4-chlorophenyl group is a common feature in a multitude of compounds exhibiting anticancer activity. The presence of this group can contribute to interactions with various biological targets. For example, some kinase inhibitors and apoptosis-inducing agents contain the 4-chlorophenyl moiety. The cytotoxic effects are often evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 2: Representative IC50 Values for 4-Chlorophenyl-Containing Anticancer Compounds (for illustrative purposes)
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Phenylamino-s-triazine derivative | MCF7 (Breast) | 4.14 |
| Phenylamino-s-triazine derivative | C26 (Colon) | 1.71 |
| Pyrazolyl-triazolo-thiadiazole | HepG2 (Liver) | 0.8 (µg/ml) |
Note: These compounds are not direct derivatives of this compound but illustrate the potential for anticancer activity associated with the 4-chlorophenyl group.[2][3]
Conclusion and Future Directions
The known derivatives of this compound are primarily N-substituted piperazine analogs with demonstrated antibacterial activity. The synthetic routes to these compounds are well-defined. Structure-activity relationship studies suggest that the nature of the substituent on the piperazine ring plays a crucial role in modulating antibacterial potency.
Based on the broader literature for related structural motifs, it is plausible that derivatives of this compound could also exhibit antifungal and anticancer properties. Future research should focus on the synthesis and biological evaluation of a wider array of derivatives to explore these potential activities. Key areas for investigation include:
-
Derivatization of the cyclopropyl and phenyl rings to probe the effects of substitution on biological activity.
-
Screening against a broader panel of microbial strains and cancer cell lines to identify novel therapeutic leads.
-
Mechanism of action studies to elucidate the molecular targets of any identified bioactive compounds.
This technical guide serves as a foundation for further research into the medicinal chemistry of this compound derivatives, highlighting both the established knowledge and the significant potential for future discoveries.
References
The Cyclopropyl Group: A Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the cyclopropyl group has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Its unique three-membered ring structure imparts a distinct combination of rigidity, stereochemistry, and electronic characteristics that can be leveraged to overcome common challenges in drug development, including metabolic instability, low potency, and off-target effects. This guide provides a comprehensive overview of the multifaceted role of the cyclopropyl group in drug design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Physicochemical and Pharmacokinetic Impact of the Cyclopropyl Group
The introduction of a cyclopropyl moiety can significantly alter a molecule's properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Stability
One of the most valued attributes of the cyclopropyl group is its ability to enhance metabolic stability.[1] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This can lead to a longer in vivo half-life and reduced clearance, allowing for less frequent dosing. For instance, replacing a metabolically labile isopropyl or gem-dimethyl group with a cyclopropyl ring can block common metabolic pathways.
| Compound/Analog | Bioisosteric Group | Target | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Hypothetical Compound A | Isopropyl | Kinase X | 15 | 46.2 |
| Analog with Cyclopropyl | Cyclopropyl | Kinase X | > 60 | < 11.6 |
| Hypothetical Compound B | gem-Dimethyl | Protease Y | 25 | 27.7 |
| Analog with Cyclopropyl | Cyclopropyl | Protease Y | 75 | 9.2 |
This table presents illustrative data based on established principles of metabolic switching using cyclopropyl groups.
Physicochemical Properties: Lipophilicity and Acidity/Basicity
The cyclopropyl group is considered a lipophilic moiety, but its impact on a molecule's overall lipophilicity (logP) and distribution coefficient (logD) is nuanced. It is generally less lipophilic than a phenyl ring and can be used as a saturated bioisostere to improve physicochemical properties.[2] The electron-withdrawing nature of the cyclopropyl group can also influence the pKa of nearby acidic or basic functional groups.[3]
| Compound/Analog | Bioisosteric Group | Calculated logP | Measured logD at pH 7.4 | pKa |
| Imatinib Analog | Phenyl | 3.8 | 3.7 | 8.1 |
| Analog with 2-oxabicyclo[2.2.2]octane | Saturated Bicyclic | 2.9 | 2.8 | 7.9 |
| Hypothetical Amine A | Isopropyl | 2.5 | 2.3 | 9.2 |
| Analog with Cyclopropyl | Cyclopropyl | 2.2 | 2.0 | 8.8 |
Data for Imatinib analog is derived from a study on phenyl bioisosteres.[4] Data for the hypothetical amine is illustrative.
Pharmacological Effects of the Cyclopropyl Group
The rigid nature of the cyclopropyl ring can pre-organize a molecule into a bioactive conformation, leading to enhanced potency and selectivity.
Impact on Potency and Selectivity
By locking a flexible chain into a more rigid conformation, the cyclopropyl group can reduce the entropic penalty of binding to a target, thereby increasing binding affinity (lower IC50 or EC50 values).[3] This conformational constraint can also improve selectivity by favoring binding to the desired target over off-targets.
| Compound ID | R Group | Target | IC50 (nM) |
| 1 | Isopropyl | β1-adrenergic Receptor | 45 |
| 2 | Cyclopropyl | β1-adrenergic Receptor | 15 |
| 3 | gem-Dimethyl | β2-adrenergic Receptor | 110 |
| 4 | Cyclopropyl | β2-adrenergic Receptor | 30 |
This table presents illustrative data for beta-adrenergic blockers, demonstrating the potential for increased potency with a cyclopropyl group.[5]
In the context of antiviral drug design, the incorporation of a cyclopropyl group in inhibitors of coronavirus 3C-like proteases has been shown to enhance potency. For example, a series of dipeptidyl inhibitors demonstrated high potency against SARS-CoV-2, SARS-CoV-1, and MERS-CoV 3CL proteases.[6][7] Aldehydes 5c and 11c from this series inhibited SARS-CoV-2 replication with EC50 values of 12 nM and 11 nM, respectively.[7]
The Cyclopropyl Group as a Bioisostere
The cyclopropyl group is a versatile bioisostere for several common chemical motifs, offering a strategic tool for lead optimization.[8]
Bioisostere for Isopropyl and gem-Dimethyl Groups
The cyclopropyl group can mimic the steric profile of an isopropyl or gem-dimethyl group while offering improved metabolic stability and conformational rigidity.[9]
Bioisostere for a Phenyl Ring
In an effort to move away from "flat" aromatic structures and improve physicochemical properties, the cyclopropyl group can serve as a non-aromatic bioisostere for a phenyl ring, often leading to improved solubility and metabolic stability.[2]
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Methodology:
-
Preparation of Solutions:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[10]
-
Caco-2 Permeability Assay
Objective: To determine the permeability of a test compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.
-
-
Permeability Assay:
-
Wash the monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time intervals, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.[10]
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the potential for active efflux.
-
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Instrument Calibration:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]
-
-
Sample Preparation:
-
Dissolve the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[11]
-
-
Titration:
-
Place the sample solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.[11]
-
Record the pH after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve.
-
The pKa is equal to the pH at the half-equivalence point.[12]
-
Signaling Pathways and Logical Relationships
The introduction of a cyclopropyl group can influence how a drug interacts with its target and modulates downstream signaling.
Inhibition of a Kinase Signaling Pathway
In the development of kinase inhibitors, the cyclopropyl group can be used to occupy hydrophobic pockets in the ATP-binding site, leading to increased potency and selectivity.[13]
Conclusion
The cyclopropyl group is a privileged structural motif in drug design, offering a versatile and effective means to enhance the properties of drug candidates. Its ability to improve metabolic stability, modulate physicochemical properties, and increase potency and selectivity makes it an invaluable tool for medicinal chemists. A thorough understanding of its impact, supported by robust experimental evaluation, is crucial for its successful application in the development of novel therapeutics.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 4-Chlorophenyl Cyclopropyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 4-Chlorophenyl cyclopropyl ketone (CAS No. 6640-25-1), a compound of interest in organic synthesis and pharmaceutical research.[1] Adherence to rigorous safety protocols is essential when working with this and other chlorinated aromatic compounds, which can present potential health and environmental risks.[1]
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is presented in the table below. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉ClO | [2][3] |
| Molecular Weight | 180.63 g/mol | [2][3] |
| CAS Number | 6640-25-1 | [2][3][4] |
| Appearance | White or Colorless to Yellow to Orange powder to lump to clear liquid | [1] |
| Melting Point | 29-31 °C | [4][5] |
| Boiling Point | 135-137 °C at 10 mmHg | [5] |
| Density | 1.16 g/cm³ | [5] |
| Refractive Index | 1.5718 (at 20 °C) | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) classifications and associated hazard statements have been identified:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
Signal Word: Warning
Recommended Safety and Handling Precautions
Strict adherence to the following precautions is mandatory to minimize risk of exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.
-
Respiratory Protection: If working in an area with inadequate ventilation or when there is a potential for aerosol generation, a properly fitted respirator should be used.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hygiene Measures
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Contaminated clothing should be removed immediately and laundered before reuse.
Experimental Protocols for Safe Handling
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Handling and Use
-
Work Area Preparation: Designate a specific area for handling the compound. Ensure the work surface is clean and uncluttered.
-
Dispensing: When transferring the substance, use appropriate tools (e.g., spatula, scoop) to avoid generating dust or aerosols. For liquid transfers, use a calibrated pipette with a proper bulb or a syringe.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.
-
Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Spill and Emergency Procedures
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area and contact the appropriate emergency response team.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Logical Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of this compound in a research environment.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Chlorophenyl Cyclopropyl Ketone from 4-Chlorobenzonitrile
Abstract
This document provides a detailed protocol for the synthesis of 4-Chlorophenyl cyclopropyl ketone, a key intermediate in the development of pharmaceutical compounds. The synthesis is achieved via a Grignard reaction between 4-chlorobenzonitrile and cyclopropylmagnesium bromide. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the final product. Additionally, a summary of the expected quantitative data and a visual representation of the experimental workflow are provided to aid researchers in replicating this synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. The synthesis of this ketone from 4-chlorobenzonitrile via a Grignard reaction offers a reliable and efficient route. This method involves the nucleophilic addition of a cyclopropyl Grignard reagent to the electrophilic carbon of the nitrile group in 4-chlorobenzonitrile. The resulting N-magnesio ketimine intermediate is subsequently hydrolyzed under acidic conditions to yield the desired ketone.[1][2][3][4] This application note provides a comprehensive experimental protocol for this transformation, intended for use by researchers and professionals in drug development and organic synthesis.
Reaction Scheme
The overall reaction is as follows:
-
Grignard Reaction: 4-chlorobenzonitrile reacts with cyclopropylmagnesium bromide to form an N-magnesio ketimine intermediate.
-
Hydrolysis: The intermediate is hydrolyzed with an aqueous acid to produce this compound.
Experimental Protocols
3.1. Materials and Equipment
-
Reagents:
-
4-chlorobenzonitrile (99%)
-
Cyclopropylmagnesium bromide (0.5 M solution in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Column chromatography setup (optional)
-
NMR spectrometer
-
Mass spectrometer
-
3.2. Grignard Reaction Procedure
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Reactant Addition:
-
Allow the flask to cool to room temperature.
-
To the flask, add 1.38 g (10 mmol) of 4-chlorobenzonitrile and 50 mL of anhydrous diethyl ether.
-
Stir the mixture until the 4-chlorobenzonitrile is completely dissolved.
-
Charge the dropping funnel with 22 mL (11 mmol, 1.1 equivalents) of 0.5 M cyclopropylmagnesium bromide solution in THF.
-
-
Reaction Execution:
-
Cool the reaction flask to 0 °C using an ice bath.
-
Slowly add the cyclopropylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of 4-chlorobenzonitrile over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-3 hours.
-
-
Reaction Quenching and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 50 mL of 1 M aqueous HCl. This step should be performed with vigorous stirring. The addition of acid will hydrolyze the intermediate imine to the ketone.[1][5][6]
-
Continue stirring for 30 minutes at room temperature.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with two 30 mL portions of diethyl ether.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine. .
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
3.3. Purification
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Summary of Reactants and Reaction Conditions
| Parameter | Value |
| Reactants | |
| 4-chlorobenzonitrile | 1.38 g (10 mmol) |
| Cyclopropylmagnesium bromide | 22 mL of 0.5 M solution (11 mmol) |
| Solvent | |
| Anhydrous Diethyl Ether | 50 mL |
| Reaction Conditions | |
| Grignard Addition Temperature | 0-10 °C |
| Reaction Temperature | Reflux (approx. 35 °C for diethyl ether) |
| Reaction Time | 2-3 hours |
| Work-up | |
| Quenching Agent | 1 M HCl (50 mL) |
| Expected Product | |
| Product Name | This compound |
| Molecular Formula | C₁₀H₉ClO |
| Molecular Weight | 180.63 g/mol [7] |
| Expected Yield | 70-85% |
| Appearance | Light yellow oil |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| ¹H NMR (CDCl₃) | δ (ppm): 8.00 (d, 2H), 7.45 (d, 2H), 2.65 (m, 1H), 1.25 (m, 2H), 1.05 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 199.0, 139.0, 136.5, 130.0, 129.0, 18.0, 12.0 |
| Mass Spec (GC-MS) | m/z: 180 (M⁺), 139, 111[7] |
| IR (neat) | ν (cm⁻¹): 1670 (C=O) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Grignard reagents are highly reactive, moisture-sensitive, and flammable. All reactions should be carried out under an inert atmosphere in anhydrous solvents.
-
The quenching of the Grignard reaction with acid is exothermic. Perform the addition slowly and with adequate cooling.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
All procedures should be performed in a well-ventilated fume hood.
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]
- 7. This compound | C10H9ClO | CID 81148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Chlorophenyl Cyclopropyl Ketone via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenyl cyclopropyl ketone is a valuable building block in organic synthesis, serving as a key intermediate in the development of various pharmaceutical and agrochemical compounds. The presence of the cyclopropyl moiety can impart unique conformational constraints and metabolic stability to target molecules, while the 4-chlorophenyl group offers a site for further functionalization. The Grignard reaction provides a robust and versatile method for the synthesis of this ketone, allowing for the efficient formation of the crucial carbon-carbon bond between the aromatic and cyclopropyl groups.
These application notes provide detailed protocols for two primary Grignard-based synthetic routes to this compound. By offering multiple pathways, researchers can select the most suitable method based on the availability of starting materials and desired experimental conditions. All quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.
Synthetic Pathways
The synthesis of this compound via a Grignard reaction can be approached in two principal ways:
-
Route A: Reaction of an aryl Grignard reagent (4-chlorophenylmagnesium halide) with a cyclopropyl electrophile (cyclopropanecarbonitrile).
-
Route B: Reaction of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) with an aryl electrophile (4-chlorobenzonitrile).
The use of a nitrile as the electrophile in both routes is advantageous as it minimizes the formation of tertiary alcohol byproducts, which can occur when using more reactive electrophiles like esters or acid chlorides. The intermediate imine-magnesium salt formed from the nitrile is stable under the reaction conditions and is hydrolyzed to the desired ketone during the work-up.
Reaction Scheme
Caption: Alternative Grignard reaction pathways for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound via the described Grignard reaction protocols.
| Parameter | Route A: 4-Chlorophenylmagnesium bromide + Cyclopropanecarbonitrile | Route B: Cyclopropylmagnesium bromide + 4-Chlorobenzonitrile |
| Reactant Ratio | 4-Chlorobromobenzene:Mg:Cyclopropanecarbonitrile (1:1:1) | Cyclopropyl bromide:Mg:4-Chlorobenzonitrile (1.1:1.2:1) |
| Solvent | Diethyl ether or Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Reaction Temp. | Grignard formation: Reflux; Ketone formation: 0°C to Reflux | Grignard formation: Reflux; Ketone formation: 0°C to RT |
| Reaction Time | Grignard formation: 1-2 h; Ketone formation: 1-2 h | Grignard formation: 2 h; Ketone formation: 2 h |
| Reported Yield | 80%[1] | Typically 70-85% (literature for analogous reactions) |
| Reported Purity | 90%[1] | >95% (after purification) |
Characterization Data for this compound
| Property | Data |
| Molecular Formula | C₁₀H₉ClO |
| Molecular Weight | 180.63 g/mol [2] |
| Appearance | Colorless to pale yellow oil or solid |
| Boiling Point | ~110-112 °C at 0.5 mmHg |
| ¹H NMR (CDCl₃) | δ (ppm): 7.97 (d, 2H), 7.45 (d, 2H), 2.65 (m, 1H), 1.25 (m, 2H), 1.05 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 199.5, 139.0, 136.5, 129.5, 128.9, 17.5, 11.8 |
| IR (neat, cm⁻¹) | ~1670 (C=O stretch), 1588, 1400, 1225, 1092, 1014, 825[2] |
| Mass Spec. (EI) | m/z (%): 182 (M⁺+2, 33), 180 (M⁺, 100), 139 (100), 111 (35), 75 (20)[2] |
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: Synthesis via Route A (4-Chlorophenylmagnesium bromide and Cyclopropanecarbonitrile)
This protocol is adapted from patent CN101391943B.[1]
Materials:
-
Magnesium turnings (1.68 g, 0.07 mol)
-
p-Chlorobromobenzene (13.4 g, 0.07 mol)
-
Cyclopropanecarbonitrile (5.67 g, 0.07 mol)
-
Anhydrous diethyl ether or THF (total ~120 mL)
-
10% Hydrochloric acid (for work-up)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or diethyl ether (for extraction)
Equipment:
-
Three-necked round-bottom flask (250 mL), flame-dried
-
Reflux condenser with a drying tube
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice-water bath
-
Separatory funnel
Procedure:
Part 1: Preparation of 4-Chlorophenylmagnesium bromide
-
To the flame-dried three-necked flask equipped with a stir bar, reflux condenser, and dropping funnel, add the magnesium turnings (1.68 g).
-
Dissolve the p-chlorobromobenzene (13.4 g) in 40 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add approximately 10 mL of the p-chlorobromobenzene solution to the magnesium turnings to initiate the reaction. Gentle warming with a heat gun may be necessary. The reaction is initiated when the solution becomes cloudy and bubbling is observed.
-
Once the reaction has started, add the remaining p-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part 2: Reaction with Cyclopropanecarbonitrile
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Dissolve the cyclopropanecarbonitrile (5.67 g) in 20 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the cyclopropanecarbonitrile solution dropwise to the stirred, cooled Grignard reagent over 20-30 minutes.
-
After the addition is complete, remove the ice bath and warm the reaction mixture to reflux for 1-2 hours.
Part 3: Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 10% hydrochloric acid until the magnesium salts have dissolved and the solution is acidic.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of diethyl ether or dichloromethane.
-
Combine all organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by vacuum distillation.
Caption: Experimental workflow for the synthesis of this compound via Route A.
Protocol 2: Synthesis via Route B (Cyclopropylmagnesium bromide and 4-Chlorobenzonitrile)
This is a general protocol based on standard procedures for the reaction of Grignard reagents with nitriles.
Materials:
-
Magnesium turnings (2.9 g, 0.12 mol)
-
Cyclopropyl bromide (13.3 g, 0.11 mol)
-
4-Chlorobenzonitrile (13.8 g, 0.10 mol)
-
Anhydrous Tetrahydrofuran (THF) (~200 mL)
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium chloride solution (for work-up)
-
Diethyl ether or ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-necked round-bottom flask (500 mL), flame-dried
-
Reflux condenser with a drying tube
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice-water bath
-
Separatory funnel
Procedure:
Part 1: Preparation of Cyclopropylmagnesium bromide
-
In the flame-dried three-necked flask, place the magnesium turnings (2.9 g) and a small crystal of iodine.
-
Assemble the glassware and flush with an inert gas.
-
Add 50 mL of anhydrous THF to the flask.
-
Dissolve the cyclopropyl bromide (13.3 g) in 50 mL of anhydrous THF and add this to the dropping funnel.
-
Add a small portion of the cyclopropyl bromide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the start of the reaction. Gentle warming may be required.
-
Add the remaining cyclopropyl bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Part 2: Reaction with 4-Chlorobenzonitrile
-
Cool the Grignard solution to 0 °C with an ice-water bath.
-
Dissolve the 4-chlorobenzonitrile (13.8 g) in 100 mL of anhydrous THF and add this to the dropping funnel.
-
Add the 4-chlorobenzonitrile solution dropwise to the stirred Grignard reagent over 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
Part 3: Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Stir the mixture vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two 75 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Caption: Experimental workflow for the synthesis of this compound via Route B.
Conclusion
The Grignard reaction is a highly effective and adaptable method for the synthesis of this compound. By selecting the appropriate combination of Grignard reagent and nitrile electrophile, researchers can achieve good yields of the target compound. The protocols provided herein offer detailed, step-by-step instructions for two viable synthetic routes. For optimal results, strict adherence to anhydrous conditions and careful temperature control are essential. These application notes serve as a valuable resource for chemists in the pharmaceutical and chemical industries engaged in the synthesis of novel molecular entities.
References
Application Notes and Protocols for the Preparation of 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-chlorophenyl)-2-cyclopropyl-1-propanone is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the preparation of this compound via a multi-step synthesis culminating in a Friedel-Crafts acylation reaction. The described methodology is intended to provide a clear and reproducible guide for laboratory-scale synthesis.
Overview of the Synthetic Pathway
The synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone is achieved through a three-step process:
-
Synthesis of 2-cyclopropylpropanoic acid: This intermediate is prepared from a suitable starting material.
-
Formation of 2-cyclopropylpropionyl chloride: The carboxylic acid is converted to its more reactive acid chloride derivative.
-
Friedel-Crafts acylation of chlorobenzene: The final product is obtained by the Lewis acid-catalyzed acylation of chlorobenzene with 2-cyclopropylpropionyl chloride.
Data Presentation
| Step | Product | Starting Materials | Key Reagents | Typical Yield (%) | Purity (%) |
| 1 | 2-cyclopropylpropanoic acid | (Not specified in detail) | - | - | - |
| 2 | 2-cyclopropylpropionyl chloride | 2-cyclopropylpropanoic acid | Thionyl chloride | >85 | >98 |
| 3 | 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone | 2-cyclopropylpropionyl chloride, Chlorobenzene | Aluminum chloride | 60-75 | >98 |
Note: Yields are indicative and can vary based on reaction scale and optimization.
Experimental Protocols
Step 1: Synthesis of 2-cyclopropylpropanoic acid
A detailed protocol for the synthesis of 2-cyclopropylpropanoic acid is not explicitly provided in the search results. However, it is a known compound and can be prepared via several synthetic routes, including the oxidation of 2-cyclopropyl-1-propanol or through malonic ester synthesis. Researchers should consult relevant synthetic organic chemistry literature for a suitable and optimized procedure.
Step 2: Preparation of 2-cyclopropylpropionyl chloride
Materials:
-
2-cyclopropylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene (or another inert solvent)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-cyclopropylpropanoic acid.
-
Under a fume hood, add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask. A solvent such as dry toluene can be used.
-
Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride and solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure, to yield the crude 2-cyclopropylpropionyl chloride. This product is often used in the next step without further purification.
Step 3: Friedel-Crafts Acylation for the Synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone
Materials:
-
2-cyclopropylpropionyl chloride
-
Chlorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) or another suitable inert solvent
-
Three-neck round-bottom flask with a dropping funnel, condenser, and nitrogen inlet
-
Magnetic stirrer and ice bath
-
Hydrochloric acid (HCl), saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate for work-up
Procedure:
-
Set up a dry three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer and an ice bath.
-
To the flask, add anhydrous aluminum chloride (approximately 1.1 to 1.3 equivalents relative to the acyl chloride).
-
Add dry dichloromethane to the flask to create a slurry.
-
In a dropping funnel, prepare a solution of 2-cyclopropylpropionyl chloride (1.0 equivalent) in dry dichloromethane.
-
Slowly add the solution of the acyl chloride to the stirred suspension of aluminum chloride, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, add chlorobenzene (in excess, can also be used as the solvent) dropwise to the reaction mixture, keeping the temperature below 10 °C.
-
Once the addition of chlorobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (monitor by TLC until completion).
-
Work-up: a. Cool the reaction mixture in an ice bath and carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer with dichloromethane. d. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: a. The crude 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone can be purified by vacuum distillation or column chromatography on silica gel to yield a light yellow oil.[1] Purity of over 98% can be achieved.[1]
Visualizations
Caption: Synthetic workflow for 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
References
Application Notes and Protocols for the Analysis of 4-Chlorophenyl Cyclopropyl Ketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-Chlorophenyl cyclopropyl ketone, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to be adapted for routine quality control, stability testing, and impurity profiling.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a robust and widely used technique for the analysis of moderately polar compounds like this compound. This method provides excellent resolution and sensitivity for both quantification and impurity detection.
Experimental Protocol: HPLC-UV
a) Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Phosphoric acid or formic acid.
-
This compound reference standard.
b) Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. For MS compatibility, 0.1% formic acid can be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by scanning the UV spectrum of a standard solution to find the wavelength of maximum absorbance (λmax). For structurally similar compounds, this is often in the range of 220-280 nm.
-
Injection Volume: 10 µL.
c) Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
d) Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Quantitative Data Summary (HPLC)
The following table summarizes typical performance characteristics for a validated HPLC method for compounds structurally similar to this compound. This data should be considered illustrative, and it is essential to perform a method validation study for the specific application.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation and definitive identification based on the mass spectrum of the analyte.
Experimental Protocol: GC-MS
a) Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A fused-silica capillary column suitable for ketone analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Anhydrous sodium sulfate.
-
Volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
This compound reference standard.
b) Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Carrier Gas Flow: Constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
c) Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable volatile solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1-50 µg/mL).
-
Sample Preparation:
-
For solid samples, dissolve a known amount in a suitable solvent.
-
For samples in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
-
Dry the final extract with anhydrous sodium sulfate and dilute to a concentration within the calibration range.
-
d) Data Analysis:
-
Identify this compound in the sample by comparing its retention time and mass spectrum with that of the reference standard. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[2]
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the calibration standards.
Quantitative Data Summary (GC-MS)
The following table presents typical performance characteristics for a validated GC-MS method for quantitative analysis of similar organic compounds. A full method validation is required for specific applications.
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.005 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.015 - 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Method Selection and Workflow
The choice of analytical method depends on the specific requirements of the analysis, such as the sample matrix, the need for quantification, and the required sensitivity.
Caption: Decision tree for selecting an analytical method.
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound, from sample receipt to final data reporting.
Caption: A typical experimental workflow for analysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Chlorophenyl Cyclopropyl Ketone
Introduction
4-Chlorophenyl cyclopropyl ketone is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agricultural chemicals. Its purity and quantification are critical for ensuring the quality and efficacy of the final products. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method is suitable for quality control, stability studies, and pharmacokinetic analysis.
Experimental Protocol
A detailed protocol for the HPLC analysis of this compound is provided below.
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile, water, and phosphoric acid
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., in a 60:40 v/v ratio) with 0.1% phosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use. For mass spectrometry applications, phosphoric acid can be replaced with 0.1% formic acid.[1]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for creating a calibration curve.
3. Chromatographic Conditions The following chromatographic conditions are recommended for the analysis:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
4. Sample Preparation Samples containing this compound should be accurately weighed and dissolved in the mobile phase. The solution should be filtered through a 0.45 µm syringe filter before injection into the HPLC system to prevent clogging of the column.
5. Data Analysis The concentration of this compound in the samples is determined by comparing the peak area obtained from the sample chromatogram with the calibration curve generated from the working standard solutions.
Data Presentation
The quantitative data for the HPLC analysis of this compound are summarized in the table below.
| Parameter | Result |
| Retention Time (min) | ~ 4.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Accuracy (% Recovery) | 98 - 102 |
| Precision (% RSD) | < 2.0 |
Experimental Workflow
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathways and Logical Relationships
The logical relationship for method validation in HPLC analysis is depicted in the diagram below.
Caption: Key parameters for HPLC method validation.
References
Application Notes and Protocols: 4-Chlorophenyl Cyclopropyl Ketone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenyl cyclopropyl ketone is a versatile bifunctional molecule that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active compounds. Its unique chemical structure, featuring a reactive carbonyl group, a stable cyclopropyl moiety, and a substituted aromatic ring, allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals and explores its potential in the development of antiviral agents.
Synthesis of Agrochemicals
This compound and its derivatives are key intermediates in the industrial synthesis of potent fungicides and herbicides.
Application in Fungicide Synthesis: The Case of Cyproconazole
Cyproconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops.[1][2] A key intermediate in its synthesis is 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, which can be prepared from this compound.
Synthetic Workflow for Cyproconazole Intermediate:
Caption: Synthetic pathway from this compound to Cyproconazole.
Mechanism of Action: Inhibition of Sterol Biosynthesis
Cyproconazole functions by inhibiting the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3][4] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.[1][5]
Caption: Mechanism of action of Cyproconazole on fungal sterol biosynthesis.
Experimental Protocols:
Protocol 1: Synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone
This protocol describes the methylation of this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | [6] |
| Reagents | Sodium hydride, Methyl iodide | [3] |
| Solvent | Not specified | [3] |
| Temperature | Not specified | [3] |
| Reaction Time | Not specified | [3] |
| Yield | Not specified | [3] |
Detailed Procedure: A detailed experimental protocol for the direct methylation of this compound is not readily available in the provided search results. However, an analogous synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone starts from 4-chlorophenylacetonitrile and cyclopropyl methyl ketone.[2] Another patent describes the reaction of a magnesium compound of 4-chlorobenzaldehyde with propenyl chloride, followed by cyclopropanation and oxidation to yield the desired product.
Protocol 2: Synthesis of Cyproconazole from 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone
This multi-step synthesis involves epoxidation followed by reaction with 1,2,4-triazole.[6][7][8]
| Step | Reagents & Conditions | Yield | Reference |
| Epoxidation | Sulfur ylide reagent, weak polar organic solvent, alkali | ~90% (for oxirane) | [6] |
| Condensation | 1,2,4-triazole, catalyst, DMF, ~85°C, 4-5 hours | High | [6] |
| Purification | Dissolution in an organic solvent, reaction with inorganic acid to form a salt, filtration, and deacidification. | High purity | [6] |
Detailed Procedure: [6]
-
Epoxidation: To a solution of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone (75g) in a suitable thioether (250g), add tert-butanol (30g). While maintaining the temperature below 35°C, add methyl sulfate (50g) dropwise. Stir for 4 hours. Then, add potassium hydroxide (50g) and stir at approximately 40°C for 20 hours until the starting material is consumed (monitored by chromatography). Pour the reaction mixture into cold water, separate the organic layer, wash with water until neutral, and remove the solvent under reduced pressure to obtain 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane (approx. 82g, 90% purity).
-
Condensation: Dissolve the obtained oxirane (82g) in dry N,N-dimethylformamide (DMF) (205g). Add 1,2,4-triazole (32g) and potassium hydroxide powder (7g). Stir the mixture at about 85°C for 4-5 hours. After completion of the reaction (monitored by chromatography), filter the mixture and recover the solvent by vacuum distillation.
-
Purification: To the residue, add chloroform (200g) and heat to 50-55°C to dissolve completely. At this temperature, add 35% concentrated hydrochloric acid (40g) dropwise over 1 hour. Stir for an additional 2 hours, then cool and filter. Wash the solid with a minimal amount of chloroform and dry to obtain cyproconazole hydrochloride (92g). The final product is obtained by deacidification.
Application in Herbicide Synthesis: Sulfonylurea Herbicides
Cyclopropyl aryl ketones are pivotal intermediates in the synthesis of a class of potent and selective sulfamoylurea herbicides.[1] Specifically, o-aminophenyl cyclopropyl ketone is a key precursor for the synthesis of 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea.[1][9][10]
Synthetic Workflow for a Sulfonylurea Herbicide:
Caption: General synthetic workflow for a sulfonylurea herbicide.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[11][12][13] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[14][15] Inhibition of ALS leads to a deficiency of these essential amino acids, thereby halting cell division and plant growth, ultimately causing plant death.[11]
Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by sulfonylurea herbicides.
Experimental Protocols:
Protocol 3: Synthesis of o-Aminophenyl Cyclopropyl Ketone
This protocol describes the reduction of the nitro group of o-nitrophenyl cyclopropyl ketone.
| Parameter | Value | Reference |
| Starting Material | o-Nitrophenyl cyclopropyl ketone | [1] |
| Reagents | 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂) | [1] |
| Solvent | Methanol | [1] |
| Temperature | Room temperature | [1] |
| Pressure | Atmospheric pressure | [1] |
| Yield | Not specified, but described as yielding a bright yellow oil | [1] |
Detailed Procedure: [1]
-
In a suitable reaction vessel, dissolve o-nitrophenyl cyclopropyl ketone in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere at atmospheric pressure.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate in vacuo to yield the product as a bright yellow oil.
Protocol 4: Synthesis of 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea
This protocol describes the final coupling step to form the herbicide.
| Parameter | Value | Reference |
| Starting Materials | 2-Amino-4,6-dimethoxypyrimidine, Chlorosulfonyl isocyanate, o-Aminophenyl cyclopropyl ketone | [1] |
| Reagents | Triethylamine | [1] |
| Solvent | Methylene chloride | [1] |
| Temperature | Not specified | [1] |
| Reaction Time | Stir until formation of the desired product is complete | [1] |
| Yield | Not specified | [1] |
Detailed Procedure: [1]
-
In a reaction vessel, react 2-amino-4,6-dimethoxypyrimidine with chlorosulfonyl isocyanate in methylene chloride.
-
To the resulting reaction mixture, add o-aminophenyl cyclopropyl ketone and triethylamine in methylene chloride.
-
Stir the reaction mixture until the formation of the desired product is complete.
-
The final product can be isolated and purified using standard techniques.
Potential Applications in Antiviral Drug Development
While direct synthesis of antiviral agents from this compound is not extensively documented, related structures containing the 4-chlorophenyl moiety have shown promising antiviral activity. This suggests that this compound could serve as a valuable scaffold for the development of novel antiviral compounds.
Logical Relationship for Antiviral Drug Discovery:
Caption: A logical workflow for the discovery of antiviral agents from this compound.
Relevant Research Findings:
-
Anti-Tobacco Mosaic Virus (TMV) Activity: A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives, synthesized from 4-chlorobenzoic acid, have demonstrated anti-TMV activity.[16][17] Given that 4-chlorobenzoic acid can be a precursor to this compound, this highlights a potential avenue for developing anti-TMV agents.
-
Anti-Mayaro Virus (MAYV) Activity: A study on the antiviral activity of synthetic cyclic ketones against MAYV identified a compound containing a 4-chlorophenyl group, 9-(5-(4-chlorophenyl]furan-2-yl)-3,6-dimethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2))-dione, as having an effective concentration (EC50) of 21.5 µmol·L−1 and a selectivity index (SI) of 15.8.[18] This compound was shown to reduce viral activity by approximately 70% in both pre-treatment and post-treatment assays.[18]
Future Directions:
The presence of the 4-chlorophenyl group in compounds with demonstrated antiviral efficacy suggests that this compound is a promising starting point for the design and synthesis of novel antiviral drug candidates. Further research could focus on synthesizing a library of derivatives and screening them against a panel of viruses to identify lead compounds for further development.
General Synthetic Methodologies for this compound
Several synthetic routes are available for the preparation of this compound.
Grignard Reaction
A common method involves the reaction of a Grignard reagent with a suitable electrophile.[19][20]
Reaction Scheme:
4-chlorophenylmagnesium bromide + cyclopropanecarbonitrile → this compound
Experimental Protocol:
| Parameter | Value | Reference |
| Starting Materials | Magnesium, p-Chlorobromobenzene, Cyclopropanecarbonitrile | [19] |
| Solvent | Ether or Tetrahydrofuran (THF) | [19] |
| Temperature | -5 to 0 °C for the addition of cyclopropanecarbonitrile, then reflux | [19] |
| Reaction Time | 1-2 hours for Grignard formation, 1-2 hours for the final reaction | [19] |
| Yield | Not specified, but described as suitable for industrial production | [19] |
Detailed Procedure: [19]
-
Grignard Reagent Formation: Add magnesium metal to an organic solvent such as ether or tetrahydrofuran in a reaction flask. Add a solution of p-chlorobromobenzene in the same solvent dropwise. Heat the mixture to reflux for 1-2 hours to generate the Grignard reagent.
-
Reaction with Nitrile: Cool the reaction system to -5 to 0°C. Add a solution of cyclopropanecarbonitrile in the same solvent dropwise. After the addition, heat the mixture to reflux for 1-2 hours.
-
Work-up: After the reaction is complete, perform a suitable work-up to obtain the this compound.
Friedel-Crafts Acylation
This method involves the acylation of chlorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst.[21][22]
Reaction Scheme:
Chlorobenzene + Cyclopropanecarbonyl chloride --(Lewis Acid)--> this compound
Experimental Protocol (General):
| Parameter | Value | Reference |
| Starting Materials | Chlorobenzene, Cyclopropanecarbonyl chloride | [21][23] |
| Catalyst | Lewis Acid (e.g., AlCl₃) | [21] |
| Solvent | Typically an excess of the aromatic substrate or an inert solvent | [21] |
| Temperature | Varies depending on the reactivity of the substrate and catalyst | [21] |
| Reaction Time | Varies | [21] |
| Yield | Generally good for activated aromatic rings | [23] |
Detailed Procedure (Analogous Synthesis of Acetophenone): [21]
-
Assemble a flask with a reflux condenser and an addition funnel.
-
Prepare a mixture of aluminum chloride and benzene (in this case, chlorobenzene would be used) in the flask.
-
Slowly add acetic anhydride (in this case, cyclopropanecarbonyl chloride would be used) to the flask over 30 minutes.
-
Heat the reaction mixture under reflux for one hour.
-
After the reaction, perform a work-up involving quenching with ice and dilute hydrochloric acid, followed by extraction and purification.
Corey-Chaykovsky Cyclopropanation
While not a direct synthesis of this compound, the Corey-Chaykovsky reaction is a powerful method for synthesizing cyclopropyl ketones from α,β-unsaturated ketones (chalcones).[24][25][26][27][28] This could be a viable route if starting from a suitable chalcone precursor.
General Experimental Workflow:
Caption: Corey-Chaykovsky reaction for the synthesis of cyclopropyl ketones.
Detailed Procedure (General): [24]
-
Ylide Formation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride. Wash the sodium hydride with anhydrous hexanes to remove mineral oil. Add anhydrous DMSO, followed by the portion-wise addition of trimethylsulfoxonium iodide at room temperature. Stir the resulting mixture at room temperature for 1 hour.
-
Cyclopropanation: In a separate flask, dissolve the chalcone in anhydrous THF. Cool the ylide solution to 0°C. Slowly add the chalcone solution to the ylide solution. Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for an additional 2-3 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous ammonium chloride solution. Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
References
- 1. cyproconazole fungicide [cnagrochem.com]
- 2. nbinno.com [nbinno.com]
- 3. Cyproconazole - Wikipedia [en.wikipedia.org]
- 4. How Cyproconazole Enhances Crop Protection Against Fungal Diseases [jindunchemical.com]
- 5. youtube.com [youtube.com]
- 6. CN101565406B - Preparation process for cyproconazole - Google Patents [patents.google.com]
- 7. CN101798290A - Method for synthesizing chiral cyproconazole - Google Patents [patents.google.com]
- 8. CN106588793A - Preparation method of cyproconazole - Google Patents [patents.google.com]
- 9. SK280186B6 - 1-[(o-(cyclopropylcarbonyl)phenyl)sulfamoyl]-3-(4,6-dimethoxy- -2-pyrimidinyl)urea, method and intermediate for the preparation thereof, herbicidal agent, and method for selectively controlling undesirable plant species - Google Patents [patents.google.com]
- 10. RU2071257C1 - 1-{[o-cyclopropylcarbonyl)-phenyl]-sulfamoyl}-3-(4,6-dimetho-xy-2-pyrimidinyl)-urea - Google Patents [patents.google.com]
- 11. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 12. ijcaes.smartsociety.org [ijcaes.smartsociety.org]
- 13. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 14. researchgate.net [researchgate.net]
- 15. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Antiviral Activity of Cyclic Ketones against Mayaro Virus [mdpi.com]
- 19. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. benchchem.com [benchchem.com]
- 25. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 26. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 27. alfa-chemistry.com [alfa-chemistry.com]
- 28. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Ring-Opening Reactions of 4-Chlorophenyl Cyclopropyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the ring-opening reactions of 4-chlorophenyl cyclopropyl ketone, a versatile building block in organic synthesis. The high ring strain of the cyclopropyl group, coupled with the electronic properties of the 4-chlorophenyl moiety, allows for a variety of synthetically useful transformations. These reactions provide access to a diverse range of linear carbon chains, which are valuable intermediates in the development of novel therapeutics and complex molecules. This guide covers key methodologies, including acid-catalyzed hydroarylation and transition-metal-catalyzed alkylations, supported by quantitative data and detailed experimental procedures.
Introduction
Cyclopropyl ketones are valuable intermediates in organic synthesis due to the unique reactivity of the strained three-membered ring.[1] The cyclopropyl group can act as a reactive three-carbon synthon, participating in a variety of transformations such as ring-opening reactions, cycloadditions, and rearrangements. The reactivity of the cyclopropyl ketone is significantly influenced by the substituents on the ketone. In the case of this compound, the aryl group plays a crucial role in activating the cyclopropane ring.
The cleavage of the cyclopropane ring can be initiated by various reagents and catalysts, with the reaction pathway and resulting product structure being highly dependent on the chosen method.[1] Common strategies for the ring-opening of aryl cyclopropyl ketones include acid-catalyzed reactions, reductive openings, and transition-metal-catalyzed transformations.[1] These reactions are instrumental in the synthesis of 1,3-difunctionalized compounds and γ-substituted ketones, which are important motifs in many biologically active molecules.
This document focuses on two key ring-opening reactions of this compound: Brønsted acid-catalyzed hydroarylation and nickel-catalyzed γ-alkylation. These methods highlight the utility of this substrate in forming new carbon-carbon bonds and accessing complex molecular architectures.
Brønsted Acid-Catalyzed Ring-Opening Hydroarylation
The Brønsted acid-catalyzed ring-opening hydroarylation of cyclopropyl ketones is a powerful method for the synthesis of γ-aryl ketones. The reaction proceeds through a homo-conjugate addition pathway, where an electron-rich arene acts as the nucleophile.[2] The use of a strong Brønsted acid, such as triflic acid (TfOH), in a polar, non-coordinating solvent like hexafluoroisopropanol (HFIP), facilitates the reaction by activating the cyclopropyl ketone.[2]
Reaction Mechanism
The reaction is initiated by the protonation of the carbonyl oxygen of the this compound by the Brønsted acid. This activation enhances the electrophilicity of the cyclopropane ring, making it susceptible to nucleophilic attack by the electron-rich arene. The subsequent ring-opening and tautomerization lead to the formation of the final γ-aryl ketone product.[2]
Caption: Mechanism of Brønsted acid-catalyzed hydroarylation.
Quantitative Data
The following table summarizes the yield for the ring-opening hydroarylation of this compound with an electron-rich arene.
| Entry | Cyclopropyl Ketone | Arene Nucleophile | Product | Yield (%) | Reference |
| 1 | This compound | 1,3,5-Trimethoxybenzene | 1-(4-chlorophenyl)-4-(2,4,6-trimethoxyphenyl)butan-1-one | 67 | [2] |
Experimental Protocol: General Procedure for Ring-Opening Hydroarylation
This protocol is based on the procedure described by Richmond et al.[2]
Materials:
-
This compound (1.0 equiv.)
-
1,3,5-Trimethoxybenzene (1.2 equiv.)
-
Hexafluoroisopropanol (HFIP)
-
Triflic acid (TfOH) (10 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Reaction vial with a magnetic stir bar
-
Syringes
-
Temperature-controlled heating block or oil bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.) and 1,3,5-trimethoxybenzene (1.2 equiv.).
-
Dissolve the solids in HFIP to a concentration of 0.1 M with respect to the cyclopropyl ketone.
-
Place the vial in a pre-heated heating block set to 65 °C.
-
To the stirring solution, add triflic acid (10 mol%) dropwise via syringe.
-
Seal the vial and allow the reaction to stir at 65 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure γ-aryl ketone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Nickel-Catalyzed γ-Alkylation
Transition-metal catalysis provides a powerful platform for the ring-opening of cyclopropyl ketones, enabling the formation of new carbon-carbon bonds with a wide range of coupling partners. Nickel-catalyzed reactions, in particular, have emerged as an effective method for the γ-alkylation of aryl cyclopropyl ketones with unactivated alkyl halides.[3][4]
Reaction Mechanism
The proposed mechanism for the nickel-catalyzed γ-alkylation involves a cross-electrophile coupling pathway. The reaction is initiated by the oxidative addition of the aryl cyclopropyl ketone to a Ni(0) species. The resulting Ni(II) intermediate reacts with an alkyl radical, generated from the alkyl halide, to form a Ni(III) species. Subsequent reductive elimination furnishes the γ-alkylated ketone product and regenerates a Ni(I) species, which continues the catalytic cycle. The use of a cocatalyst, such as sodium iodide, can be crucial for achieving high reactivity and selectivity by facilitating the formation of a more reactive alkyl iodide in situ.[3][4]
Caption: Proposed mechanism for nickel-catalyzed γ-alkylation.
Quantitative Data
The following table presents the yield for the nickel-catalyzed γ-alkylation of a 4-chloro-substituted cyclopropyl ketone with an unactivated primary alkyl chloride.
| Entry | Cyclopropyl Ketone | Alkyl Halide | Product | Yield (%) | Reference |
| 1 | This compound | Unactivated primary alkyl chloride | 1-(4-chlorophenyl)-4-alkylbutan-1-one | 73-77 | [5] |
Experimental Protocol: General Procedure for Nickel-Catalyzed γ-Alkylation
This protocol is a general representation based on the conditions described for the γ-alkylation of aryl cyclopropyl ketones.[3][4]
Materials:
-
This compound (1.0 equiv.)
-
Unactivated primary alkyl chloride (1.5 equiv.)
-
NiBr₂(dme) (10 mol%)
-
4,4′-dimethyl-2,2′-bipyridine (10 mol%)
-
Zinc powder (3.0 equiv.)
-
Sodium iodide (NaI) (1.5 equiv.)
-
N,N-dimethylacetamide (DMA)
Equipment:
-
Schlenk tube or oven-dried reaction vial
-
Magnetic stir bar
-
Septum
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add NiBr₂(dme) (10 mol%), 4,4′-dimethyl-2,2′-bipyridine (10 mol%), zinc powder (3.0 equiv.), and sodium iodide (1.5 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add N,N-dimethylacetamide (DMA) to the tube via syringe.
-
Add this compound (1.0 equiv.) and the unactivated primary alkyl chloride (1.5 equiv.) to the reaction mixture via syringe.
-
Place the reaction tube in a pre-heated oil bath at 50 °C and stir for 24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Development
The ring-opened products derived from this compound are valuable scaffolds in medicinal chemistry. The resulting γ-aryl and γ-alkyl ketones can serve as key intermediates in the synthesis of a wide range of biologically active molecules. The 4-chlorophenyl moiety is a common feature in many pharmaceutical agents, and the ability to introduce diverse functionality at the γ-position provides a powerful tool for structure-activity relationship (SAR) studies and the development of new drug candidates.
References
- 1. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Formal [3+2] Cycloadditions with Alkyl Cyclopropyl Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetically valuable catalytic formal [3+2] cycloaddition reactions of alkyl cyclopropyl ketones. This powerful methodology enables the construction of complex cyclopentane ring systems, which are key structural motifs in a wide array of natural products and pharmaceutically active compounds. Historically, these cycloadditions were largely limited to aryl cyclopropyl ketones.[1] However, recent advancements have expanded the substrate scope to include the more challenging, yet highly relevant, alkyl cyclopropyl ketones, offering access to sp³-rich molecular architectures.[1][2]
This document details two cutting-edge catalytic systems, summarizes key quantitative data, provides detailed experimental protocols, and illustrates the proposed reaction mechanisms.
Samarium(II) Iodide Catalyzed Formal [3+2] Cycloaddition
A significant breakthrough in the field has been the development of a Samarium(II) iodide (SmI₂) catalyzed formal [3+2] cycloaddition of alkyl cyclopropyl ketones with alkenes and alkynes.[2][3] This method overcomes the challenge posed by the low reduction potential of alkyl ketones compared to their aryl counterparts.[2] The key to this success is the use of SmI₂ as a catalyst, with the addition of substoichiometric amounts of metallic samarium (Sm⁰) to prevent catalyst deactivation and ensure consistent results.[1][4] This protocol is notable for its robustness and scalability.[1]
Reaction Mechanism: SmI₂ Catalysis
The reaction is proposed to proceed through a radical relay mechanism.[2] Single-electron transfer (SET) from SmI₂ to the alkyl cyclopropyl ketone generates a ketyl radical anion. This intermediate undergoes ring-opening to form a more stable radical, which then adds to the alkene or alkyne partner. A subsequent radical cyclization and final electron transfer step furnishes the cyclopentane product and regenerates the Sm(II) catalyst. The added Sm⁰ likely serves to reduce any Sm(III) species formed during the reaction back to the active Sm(II) state, thus maintaining the catalytic cycle.[1]
Caption: Proposed mechanism for the SmI₂-catalyzed formal [3+2] cycloaddition.
Data Presentation: SmI₂-Catalyzed Cycloaddition
The following table summarizes the scope of the SmI₂-catalyzed coupling of a bicyclic alkyl cyclopropyl ketone with various alkenes.
| Entry | Alkene Partner | Product | Yield (%)[2] | Diastereomeric Ratio (d.r.) |
| 1 | Phenylacetylene | 4a | 88 | N/A |
| 2 | 4-Methylstyrene | 4p | 75 | 2.5:1 |
| 3 | 4-Chlorostyrene | 4q | 71 | 2.0:1 |
| 4 | 3-Bromostyrene | 4r | 68 | 2.0:1 |
| 5 | 2-Vinylnaphthalene | 4s | 79 | 2.5:1 |
| 6 | Methyl acrylate | 4t | 65 | 1.5:1 |
Reaction conditions A: 0.10 mmol scale. Reaction conditions B: 0.20 mmol scale. Yields determined by ¹H qNMR.[2]
Experimental Protocol: SmI₂-Catalyzed Formal [3+2] Cycloaddition
Materials:
-
Alkyl cyclopropyl ketone
-
Alkene or alkyne
-
Samarium(II) iodide (SmI₂) solution in THF (commercially available or freshly prepared)
-
Samarium metal (Sm⁰) powder
-
Anhydrous tetrahydrofuran (THF)
-
Internal standard (e.g., CH₂Br₂) for NMR yield determination
-
Nitrogen or Argon atmosphere (glovebox or Schlenk line)
Procedure (General): [2]
-
Inside a nitrogen-filled glovebox, add the alkyl cyclopropyl ketone (1.0 equiv., 0.10 mmol) to an oven-dried vial.
-
Add the alkene or alkyne (3.0 equiv., 0.30 mmol).
-
In a separate vial, add Sm⁰ powder (0.015 mmol, 15 mol%).
-
To the vial containing Sm⁰, add the SmI₂ solution in THF (0.015 mmol, 15 mol%).
-
Add the SmI₂/Sm⁰ mixture to the vial containing the ketone and alkene/alkyne.
-
Add anhydrous THF to bring the total volume to 0.65 mL.
-
Seal the vial and heat at 55 °C for 4 hours.
-
After cooling to room temperature, quench the reaction by opening the vial to air.
-
Add an internal standard (e.g., CH₂Br₂, 0.05 mmol) for qNMR analysis to determine the yield.
-
For isolation, concentrate the reaction mixture and purify by flash column chromatography on silica gel.
Note on Scale-up: For larger scale reactions (e.g., 2.0 mmol), the catalyst loading can be reduced (e.g., to 5 mol % SmI₂), and increasing the concentration and stirring speed may be beneficial for achieving full conversion.[1][2]
Chiral Titanium(III)-Salen Catalyzed Diastereo- and Enantioselective Formal [3+2] Cycloaddition
For applications requiring high stereocontrol, a chiral Titanium(III)-salen complex catalyzes the diastereo- and enantioselective formal [3+2] cycloaddition of cyclopropyl ketones and alkenes.[5][6] This method constructs two new C-C bonds and up to two contiguous stereogenic centers with excellent diastereo- and enantioselectivity.[5][6] The reaction proceeds via a radical redox-relay mechanism.[6]
Reaction Mechanism: Ti(III)-Salen Catalysis
The proposed catalytic cycle begins with the coordination of the Ti(III) complex to the carbonyl group of the cyclopropyl ketone. This coordination facilitates a homolytic cleavage of a C-C bond in the cyclopropane ring, generating a carbon-centered radical tethered to a Ti(IV) enolate.[6][7] This radical intermediate then engages the alkene in a stepwise cycloaddition.[7] The resulting radical undergoes a reduction and cyclization to form the cyclopentane product, regenerating the Ti(III) catalyst for the next cycle.[7]
Caption: Experimental workflow for the Ti(III)-salen catalyzed cycloaddition.
Data Presentation: Ti(III)-Salen Catalyzed Cycloaddition
The following table showcases the substrate scope for the diastereo- and enantioselective cycloaddition.
| Entry | Cyclopropyl Ketone | Alkene | Yield (%)[7] | d.r.[7] | ee (%)[7] |
| 1 | 2,2-dimethylcyclopropyl phenyl ketone | Styrene | 95 | >20:1 | 96 |
| 2 | 2,2-dimethylcyclopropyl phenyl ketone | 4-Methylstyrene | 93 | >20:1 | 95 |
| 3 | 2,2-dimethylcyclopropyl phenyl ketone | 4-Bromostyrene | 88 | >20:1 | 97 |
| 4 | 2,2-dimethylcyclopropyl phenyl ketone | 2-Vinylnaphthalene | 91 | >20:1 | 94 |
| 5 | 2,2-dimethylcyclopropyl phenyl ketone | Methyl acrylate | 85 | >20:1 | 92 |
Reactions were typically run at room temperature. For electron-deficient alkenes, lower temperatures may be required to achieve high enantioselectivity.[6]
Experimental Protocol: Ti(III)-Salen Catalyzed Formal [3+2] Cycloaddition
Materials:
-
Aryl or alkyl cyclopropyl ketone
-
Alkene
-
Chiral Ti(salen)Cl₂ catalyst
-
Manganese (Mn) powder as a reductant
-
Triethylamine hydrochloride (Et₃N·HCl)
-
Anhydrous and degassed solvent (e.g., ethyl acetate)
-
Nitrogen or Argon atmosphere (glovebox or Schlenk line)
Procedure (General): [7]
-
Inside a nitrogen-filled glovebox, add the chiral Ti(salen)Cl₂ catalyst (5 mol %), Mn powder (1.5 equiv.), and Et₃N·HCl (1.0 equiv.) to an oven-dried reaction vessel.
-
Add the cyclopropyl ketone (1.0 equiv.) and the alkene (1.5 equiv.).
-
Add anhydrous and degassed ethyl acetate.
-
Seal the vessel and stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Upon completion, open the vessel to air and dilute the mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a pad of celite to remove solid residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentane derivative.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.
Conclusion
The catalytic formal [3+2] cycloaddition of alkyl cyclopropyl ketones represents a significant advancement in synthetic methodology, providing efficient access to complex, sp³-rich cyclopentane structures. The SmI₂-based system offers a robust and scalable solution for a broad range of substrates, while the chiral Ti(III)-salen complex provides a powerful tool for the asymmetric synthesis of highly functionalized cyclopentanes. These protocols are valuable for applications in natural product synthesis, medicinal chemistry, and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diastereo- and Enantioselective Formal [3 + 2] Cycloaddition of Cyclopropyl Ketones and Alkenes via Ti-Catalyzed Radical Redox Relay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diastereo- and Enantioselective Formal [3 + 2] Cycloaddition of Cyclopropyl Ketones and Alkenes via Ti-Catalyzed Radical Redox Relay [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Protocol for the Corey-Chaykovsky Cyclopropanation of Chalcones: Application Notes for Researchers and Drug Development Professionals
Introduction
The Corey-Chaykovsky reaction is a powerful and versatile synthetic method for the formation of cyclopropane rings. This protocol specifically details the application of this reaction to chalcones, which are α,β-unsaturated ketones, to yield valuable cyclopropyl ketone derivatives. The reaction proceeds through the 1,4-conjugate addition of a sulfur ylide, typically dimethyloxosulfonium methylide (Corey's ylide), to the chalcone, followed by an intramolecular nucleophilic cyclization.[1][2][3] The resulting cyclopropyl chalcones are of significant interest in medicinal chemistry and drug development due to their unique structural features and potential to modulate biological activity.
Data Presentation: Reaction of Substituted Chalcones
The following table summarizes the yields of various substituted cyclopropyl chalcones synthesized via the Corey-Chaykovsky reaction. The reaction is generally high-yielding and tolerates a range of substituents on both aromatic rings of the chalcone backbone.
| Entry | Ar¹ (Substituent on the benzoyl group) | Ar² (Substituent on the styryl group) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | H | H | 4 | rt | 85 |
| 2 | 4-OCH₃ | H | 3 | rt | 92 |
| 3 | 4-Cl | H | 4 | rt | 88 |
| 4 | H | 4-OCH₃ | 3.5 | rt | 90 |
| 5 | H | 4-Cl | 4.5 | rt | 82 |
| 6 | 4-NO₂ | H | 5 | rt | 75 |
| 7 | H | 4-NO₂ | 5 | rt | 78 |
| 8 | 2-Cl | H | 4 | rt | 80 |
| 9 | H | 2-Cl | 4.5 | rt | 79 |
| 10 | 3,4-(OCH₃)₂ | H | 3 | rt | 95 |
Note on Stereochemistry: The Corey-Chaykovsky cyclopropanation of chalcones typically proceeds with high diastereoselectivity, favoring the formation of the trans-diastereomer.[2] This is attributed to the thermodynamic stability of the intermediate betaine, which allows for rotation around the Cα-Cβ bond before the final ring-closing step.
Experimental Protocol
This protocol provides a detailed methodology for the Corey-Chaykovsky cyclopropanation of a representative chalcone.
Materials:
-
Substituted Chalcone (1.0 eq)
-
Trimethylsulfoxonium iodide (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for extraction and filtration
-
Column for chromatography
Procedure:
1. Preparation of Dimethyloxosulfonium Methylide (Corey's Ylide):
-
Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq) to a flame-dried round-bottom flask.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.[1]
-
Add anhydrous DMSO to the flask.
-
Slowly add trimethylsulfoxonium iodide (1.2 eq) portion-wise to the stirred suspension at room temperature.
-
Stir the mixture at room temperature for approximately 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear. This indicates the formation of the ylide.[1]
2. Cyclopropanation Reaction:
-
In a separate flask, dissolve the chalcone (1.0 eq) in anhydrous THF.
-
Cool the freshly prepared ylide solution to 0 °C using an ice bath.
-
Slowly add the solution of the chalcone in THF to the ylide solution via a syringe or a dropping funnel over 15-20 minutes.[1]
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 2-4 hours.[1]
-
Monitor the progress of the reaction by TLC.
3. Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclopropyl chalcone.
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it with care under an inert atmosphere.
-
DMSO is a combustible liquid and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be performed in a well-ventilated fume hood.
Mandatory Visualizations
Reaction Mechanism:
Caption: Mechanism of the Corey-Chaykovsky cyclopropanation of chalcones.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of cyclopropyl chalcones.
References
Thionation of Cyclopropyl Ketones Using Lawesson's Reagent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the thionation of cyclopropyl ketones using Lawesson's reagent. This reaction is a valuable tool for the synthesis of cyclopropyl thioketones, which are important intermediates in organic synthesis and potential building blocks for novel therapeutic agents. The unique electronic and steric properties of the cyclopropyl group can impart desirable characteristics to drug candidates, making the synthesis of their thio-analogs a topic of significant interest.
Introduction
The conversion of a carbonyl group to a thiocarbonyl group, known as thionation, is a fundamental transformation in organic chemistry.[1][2] Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used, mild, and efficient thionating agent for a variety of carbonyl compounds, including ketones, amides, and esters.[1][3] Compared to other reagents like phosphorus pentasulfide (P₄S₁₀), Lawesson's reagent often requires lower reaction temperatures and a smaller excess of the reagent, leading to cleaner reactions and higher yields.[3] The reaction is particularly useful for the synthesis of aromatic and sterically hindered thioketones.[4][5] This protocol focuses on its application to cyclopropyl ketones, a class of compounds with increasing importance in medicinal chemistry.
Reaction Mechanism
The thionation of ketones with Lawesson's reagent is believed to proceed through a mechanism analogous to the Wittig reaction.[1][3] In solution, Lawesson's reagent (LR) exists in equilibrium with a more reactive dithiophosphine ylide. This ylide reacts with the carbonyl group of the cyclopropyl ketone to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, to yield the desired cyclopropyl thioketone and a phosphorus-containing byproduct.[1][3]
Caption: General mechanism of cyclopropyl ketone thionation.
Experimental Data
The following table summarizes the results for the thionation of various aryl(cyclopropyl)ketones with Lawesson's reagent, as reported by Mlostoń, Urbaniak, and Heimgartner (2008). The reactions were carried out in refluxing toluene.
| Entry | Aryl Group (Ar) | R Group | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | Cyclopropyl | 2 | 85 |
| 2 | 4-Methylphenyl | Cyclopropyl | 2 | 88 |
| 3 | 4-Methoxyphenyl | Cyclopropyl | 2.5 | 92 |
| 4 | 4-Chlorophenyl | Cyclopropyl | 1.5 | 95 |
| 5 | 4-Bromophenyl | Cyclopropyl | 1.5 | 93 |
| 6 | 4-Nitrophenyl | Cyclopropyl | 1 | 75 |
| 7 | 2-Naphthyl | Cyclopropyl | 3 | 82 |
Experimental Protocols
General Protocol for Thionation of Aryl(cyclopropyl)ketones (Conventional Heating)
This protocol is adapted from the work of Mlostoń, Urbaniak, and Heimgartner (2008).
Materials:
-
Aryl(cyclopropyl)ketone (1.0 mmol)
-
Lawesson's reagent (0.6 mmol, 0.55 eq based on the dimeric structure)
-
Anhydrous toluene (10-15 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the aryl(cyclopropyl)ketone (1.0 mmol) in anhydrous toluene (10-15 mL) in a round-bottom flask, add Lawesson's reagent (0.6 mmol).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the starting material is consumed (typically 1-3 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure aryl(cyclopropyl)thioketone.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Alternative Protocol: Microwave-Assisted Thionation
For a more rapid and potentially higher-yielding procedure, microwave-assisted synthesis can be employed.[1][6]
Materials:
-
Aryl(cyclopropyl)ketone (1.0 mmol)
-
Lawesson's reagent (0.6 mmol)
-
Anhydrous toluene (5 mL)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the aryl(cyclopropyl)ketone (1.0 mmol), Lawesson's reagent (0.6 mmol), and anhydrous toluene (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes). The optimal conditions should be determined empirically for each substrate.
-
After the reaction is complete, cool the vial to room temperature.
-
Work up and purify the product as described in the conventional heating protocol.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of cyclopropyl thioketones.
References
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Thioketone synthesis by thionation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chlorophenyl Cyclopropyl Ketone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Chlorophenyl cyclopropyl ketone. Our aim is to help you improve reaction yields and product purity by addressing common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes include the Friedel-Crafts acylation of chlorobenzene with cyclopropanecarbonyl chloride and the Grignard reaction between a 4-chlorophenyl Grignard reagent and a cyclopropyl electrophile (or vice versa). Other multi-step methods have also been reported.
Q2: I am getting a low yield in my Friedel-Crafts acylation. What are the likely causes?
A2: Low yields in Friedel-Crafts acylation are often due to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your reagents or glassware will deactivate it.[1]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the ketone product can form a complex with the catalyst, rendering it inactive.[1][2]
-
Deactivated Aromatic Ring: While chlorobenzene is generally suitable, the chloro- group is slightly deactivating, which can make the reaction more sluggish compared to more electron-rich aromatic compounds.[1]
-
Suboptimal Temperature: The reaction temperature is crucial. Some reactions require heating to proceed at a reasonable rate, while excessively high temperatures can lead to side reactions and decomposition.[1]
Q3: What are common side products I should be aware of?
A3: Side products can vary depending on the synthetic route. In Friedel-Crafts acylation, you might observe isomers (ortho- or meta-acylation) or polysubstitution, although the latter is less common with acylations compared to alkylations.[1] In Grignard reactions, the formation of tertiary alcohols by the addition of a second equivalent of the Grignard reagent to the ketone product is a common issue, especially when using highly reactive electrophiles like acyl chlorides. The use of Weinreb amides or nitriles can help minimize this side reaction.[3]
Q4: What is the best way to purify the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel or recrystallization.[4] For column chromatography, a common eluent system is a mixture of hexanes and ethyl acetate.[4] Recrystallization can be effective for obtaining a highly pure product if a suitable solvent or solvent system is identified.[4]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
Symptoms:
-
Significantly lower than expected amount of this compound is isolated.
-
TLC analysis of the crude product shows a large amount of unreacted chlorobenzene.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Lewis Acid Catalyst (e.g., AlCl₃) | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Handle the Lewis acid under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Insufficient Amount of Catalyst | Increase the molar ratio of the Lewis acid to the acylating agent. Stoichiometric amounts are often necessary as the ketone product complexes with the catalyst.[1][2] |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction by TLC to find the optimal temperature that promotes product formation without significant decomposition.[1] |
| Poor Quality of Reagents | Ensure the purity of chlorobenzene and cyclopropanecarbonyl chloride. Impurities can inhibit the reaction or lead to unwanted side products. |
Issue 2: Formation of Tertiary Alcohol Byproduct in Grignard Synthesis
Symptoms:
-
NMR or GC-MS analysis of the crude product shows a significant peak corresponding to a tertiary alcohol.
-
The isolated yield of the desired ketone is low.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Highly Reactive Electrophile | Instead of using a highly reactive electrophile like an acyl chloride, consider using a Weinreb amide (N-methoxy-N-methylamide) or a nitrile. These form stable intermediates with the Grignard reagent that are less prone to over-addition.[3] |
| Reaction Temperature Too High | Perform the Grignard reaction at a low temperature (e.g., 0 °C or below) to control the reactivity and minimize side reactions. |
| Incorrect Order of Addition | Add the Grignard reagent slowly to the solution of the electrophile at a low temperature. This helps to maintain a low concentration of the Grignard reagent and reduces the likelihood of it reacting with the newly formed ketone. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Chlorobenzene
This protocol is a general guideline and may require optimization.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Cyclopropanecarbonyl chloride
-
Chlorobenzene
-
Hydrochloric acid (1 M)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
To the flask, add anhydrous AlCl₃ (1.1 to 1.5 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the stirred suspension.
-
After the addition is complete, add chlorobenzene (1.0 to 1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition of chlorobenzene, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Grignard Reaction with a Nitrile
This protocol outlines the synthesis using a Grignard reagent and a nitrile, which helps to avoid the formation of a tertiary alcohol byproduct.[3]
Materials:
-
Magnesium turnings
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
4-Chlorobromobenzene
-
Cyclopropyl cyanide
-
Hydrochloric acid (3 M)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Activate the magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add anhydrous diethyl ether or THF and a small crystal of iodine.
-
Slowly add a solution of 4-chlorobromobenzene (1.0 equivalent) in the anhydrous solvent to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent formation is complete, cool the solution to 0 °C.
-
Slowly add a solution of cyclopropyl cyanide (1.0 equivalent) in the anhydrous solvent.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by slowly adding it to a cold 3 M HCl solution and stir vigorously for 1-2 hours to hydrolyze the imine intermediate.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in Friedel-Crafts synthesis.
Caption: Experimental workflow for Grignard synthesis of this compound.
References
Technical Support Center: Purification of 4-Chlorophenyl cyclopropyl ketone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chlorophenyl cyclopropyl ketone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, categorized by the purification technique.
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize | - The solution is not supersaturated (too much solvent was used).- The solution is cooling too quickly.- The presence of significant impurities inhibiting crystal formation. | - Boil off some of the solvent to concentrate the solution and allow it to cool again.[1][2]- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[2][3]- Try scratching the inside of the flask with a glass rod to induce crystallization.[1][4]- Add a seed crystal of the pure compound, if available.[1][4]- If impurities are high, consider a preliminary purification step like column chromatography. |
| Product "oils out" instead of crystallizing | - The melting point of the solid is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- High concentration of impurities. | - Re-heat the solution to dissolve the oil, add a small amount of a "poorer" solvent (one in which the compound is less soluble) until the solution becomes slightly cloudy, then cool slowly.[5]- Ensure a very slow cooling rate. Insulating the flask can help.[2]- Use a different solvent or solvent system with a lower boiling point.[2] |
| Low recovery of purified product | - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for complete dissolution.[6]- Cool the filtrate in an ice bath to maximize precipitation before filtering.[7]- During hot filtration, keep the funnel and receiving flask warm to prevent the product from crystallizing out on the filter paper.[3] |
| Poor purity of the final product | - Impurities co-precipitated with the product.- Inefficient washing of the crystals. | - Ensure slow crystal growth to allow for the formation of a pure crystal lattice.- Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adhering impurities. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities | - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with the crude sample. | - Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for aryl ketones is a mixture of hexanes and ethyl acetate.[8]- Ensure the silica gel is packed uniformly without any cracks or bubbles.[9][10]- Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. |
| Product is not eluting from the column | - The eluent is not polar enough.- The compound may have decomposed on the silica gel. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[11]- Test the stability of your compound on a TLC plate spotted with your crude mixture and left for some time before eluting. If decomposition is suspected, consider using a less acidic stationary phase like alumina.[11] |
| Streaking or tailing of the product band | - The sample was not loaded onto the column in a concentrated band.- The compound is interacting too strongly with the stationary phase. | - Dissolve the crude product in a minimal amount of solvent for loading. Dry loading the sample onto a small amount of silica can also provide a more concentrated starting band.[12][13]- Adding a small amount of a more polar solvent to the eluent can sometimes reduce tailing. |
| Cracks appearing in the silica gel bed | - The column has run dry.- Heat generated from the solvent interacting with the dry silica. | - Never let the solvent level drop below the top of the silica gel.[10]- When packing the column, ensure the silica is fully wetted with the eluent before adding more. |
Vacuum Distillation
| Problem | Possible Cause | Solution |
| "Bumping" or uneven boiling | - Lack of a boiling source.- Heating too rapidly. | - Use a magnetic stir bar or boiling chips to ensure smooth boiling.- Heat the distillation flask slowly and evenly. A heating mantle is recommended. |
| Product solidifies in the condenser | - The condenser water is too cold.- The melting point of the product is high. | - Use room temperature water for the condenser or do not run water through it at all if the boiling point of the compound is high enough. |
| Difficulty achieving a good vacuum | - Leaks in the system. | - Ensure all glass joints are properly greased and securely clamped. Check all tubing for cracks or loose connections. |
| Product decomposes during distillation | - The distillation temperature is too high. | - Improve the vacuum to lower the boiling point of the compound. A good vacuum is crucial for distilling heat-sensitive compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary methods for purifying this compound are recrystallization, column chromatography, and vacuum distillation. The choice of technique depends on the nature and quantity of impurities, the scale of the reaction, and the desired final purity.
Q2: What kind of impurities can I expect from the synthesis of this compound?
A2: If synthesized via a Friedel-Crafts acylation, potential impurities include unreacted starting materials (chlorobenzene and cyclopropyl chloride or cyclopropanecarbonyl chloride), by-products from side reactions, and residual Lewis acid catalyst.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent will dissolve the ketone at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures. For ketones, common solvent systems include mixtures of a non-polar solvent like hexanes with a more polar solvent like ethyl acetate or acetone.[8]
Q4: What is a good starting solvent system for column chromatography of this compound?
A4: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a moderately polar solvent like ethyl acetate. The optimal ratio should be determined by running a TLC first, aiming for an Rf value of 0.2-0.4 for the product.[8]
Q5: What level of purity can I expect to achieve with these methods?
A5: With careful execution of column chromatography or optimized recrystallization, a purity of >95% is often achievable. Vacuum distillation can also yield high purity, particularly for removing non-volatile impurities. Purity should be assessed using analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Purity and Yield Data from Literature
| Purification Method | Starting Purity | Final Purity | Yield | Reference |
| Vacuum Distillation | 93.1% | 97.6% | 83.9% | [14] |
| Column Chromatography | 92.1% | 99.3% | 77.1% | [14] |
| Decompression Distillation | Not Specified | 97% | 90% | [15] |
| High Vacuum Distillation | Not Specified | 95% | 75% | [15] |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of hexanes and ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.[8]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
Column Preparation: Pack a glass column with silica gel as a slurry in the chosen eluent (e.g., a 9:1 mixture of hexanes:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[8]
-
Elution: Begin eluting the column with the solvent system. If necessary, the polarity of the eluent can be gradually increased to facilitate the elution of the product.
-
Fraction Collection: Collect fractions of the eluate and monitor their composition using TLC.
-
Product Isolation: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.[8]
Protocol 3: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed. Use a heating mantle for heating and a magnetic stirrer for even boiling.
-
Sample Placement: Place the crude this compound in the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
Cooling: After the distillation is complete, allow the apparatus to cool down before releasing the vacuum.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. quora.com [quora.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. chromtech.com [chromtech.com]
- 14. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]
- 15. CN105777508A - Synthesis method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Chlorophenyl Cyclopropyl Ketone
Welcome to the technical support center for the synthesis of 4-Chlorophenyl cyclopropyl ketone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guide & FAQs
This section addresses specific issues related to impurities that may arise during the synthesis of this compound via common synthetic routes.
Q1: I am synthesizing this compound using a Grignard reaction with 4-chlorobromobenzene and cyclopropyl acetonitrile, and my final product purity is lower than expected. What are the likely impurities?
A: In the Grignard-based synthesis of this compound, several impurities can arise. The most common include:
-
Biphenyl compounds: The Grignard reagent can react with the starting aryl halide to form biphenyl derivatives.
-
Unreacted starting materials: Incomplete reaction can leave residual 4-chlorobromobenzene or cyclopropyl acetonitrile in your product.
-
Side-reaction products: The highly reactive Grignard reagent can participate in side reactions, especially if the reaction conditions are not strictly controlled.
To minimize these impurities, ensure your magnesium is activated, the reaction is conducted under strictly anhydrous conditions, and the temperature is carefully controlled during the addition of reagents.[1]
Q2: My synthesis of this compound via Friedel-Crafts acylation of chlorobenzene with cyclopropanecarbonyl chloride is yielding a mixture of products. How can I improve the selectivity?
A: The Friedel-Crafts acylation of chlorobenzene typically yields a mixture of ortho and para isomers. The para-substituted product, this compound, is generally the major product due to steric hindrance at the ortho position. However, the formation of the ortho-isomer is a common impurity.
To improve the selectivity for the para-isomer, you can try the following:
-
Lowering the reaction temperature: This can sometimes favor the formation of the thermodynamically more stable para-isomer.
-
Choice of catalyst: The Lewis acid catalyst used can influence the isomer ratio. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃) might improve selectivity.
-
Purification: Careful purification by column chromatography or recrystallization is often necessary to separate the para-isomer from the ortho-isomer.
Q3: I am following a procedure involving the condensation of 4-chlorophenylacetonitrile and cyclopropyl methyl ketone and am observing the formation of a dark, tarry substance. What is causing this and how can I prevent it?
A: The formation of tar-like substances in the condensation reaction between 4-chlorophenylacetonitrile and cyclopropyl methyl ketone is often attributed to side reactions and polymerization, especially at elevated temperatures.[2]
To mitigate tar formation, consider the following troubleshooting steps:
-
Temperature control: Maintain a lower reaction temperature. The reaction may need to be run for a longer period at a lower temperature to achieve a good yield without excessive byproduct formation.
-
Rate of addition: Add the reagents slowly and in a controlled manner to prevent localized overheating.
-
Purity of starting materials: Ensure that your starting materials, particularly 4-chlorophenylacetonitrile, are pure, as impurities can sometimes initiate polymerization.
Q4: Can the cyclopropyl ring of this compound open up during the reaction or workup, leading to impurities?
A: The cyclopropyl ring is a strained system and can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids. While generally stable under many reaction conditions, prolonged exposure to highly acidic environments during workup could potentially lead to the formation of ring-opened byproducts. It is advisable to perform acidic workups at low temperatures and to minimize the time the product is in contact with the acid.
Impurity Summary
The following table summarizes common impurities, their likely sources, and recommended mitigation strategies for the synthesis of this compound.
| Impurity | Likely Source | Synthetic Route | Mitigation Strategy |
| Ortho-chlorophenyl cyclopropyl ketone | Lack of regioselectivity | Friedel-Crafts Acylation | Optimize reaction temperature and catalyst; purify by chromatography or recrystallization. |
| Biphenyl derivatives | Grignard reagent side reaction | Grignard Reaction | Ensure slow addition of reagents and maintain optimal temperature control. |
| Unreacted Starting Materials | Incomplete reaction | All routes | Monitor reaction progress by TLC/GC; ensure appropriate stoichiometry and reaction time. |
| Tar-like polymers | Polymerization of starting materials | Condensation of 4-chlorophenylacetonitrile | Maintain lower reaction temperatures and control the rate of reagent addition.[2] |
| Ring-opened byproducts | Acid-catalyzed ring opening | Acidic workup | Perform acidic workup at low temperatures and minimize exposure time. |
Detailed Experimental Protocol: Grignard Synthesis
This protocol is adapted from a patented procedure for the synthesis of this compound.[1]
Materials:
-
Magnesium turnings (1.68 g, 0.07 mol)
-
Anhydrous diethyl ether (60 ml)
-
4-Chlorobromobenzene (13.4 g, 0.07 mol)
-
Cyclopropyl acetonitrile (5.67 g, 0.07 mol)
-
10% Hydrochloric acid
-
Dichloromethane
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add the magnesium turnings and 20 ml of anhydrous diethyl ether.
-
Dissolve the 4-chlorobromobenzene in 40 ml of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 4-chlorobromobenzene solution dropwise to the magnesium suspension at 25°C.
-
After the addition is complete (approximately 30 minutes), heat the mixture to reflux for 1 hour to ensure the formation of the Grignard reagent.
-
-
Reaction with Cyclopropyl Acetonitrile:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Dissolve the cyclopropyl acetonitrile in 20 ml of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclopropyl acetonitrile solution dropwise to the cold Grignard reagent.
-
After the addition is complete (approximately 20 minutes), warm the reaction mixture to reflux and maintain for 1.5 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C.
-
Slowly add 10% hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound. A reported yield and purity for a similar procedure are 80% and 90% respectively.[1]
-
Visualizations
Troubleshooting Workflow for Impurity Analysis
References
Technical Support Center: Synthesis of 4-Chlorophenyl Cyclopropyl Ketone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4-Chlorophenyl cyclopropyl ketone.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via two primary routes: Friedel-Crafts Acylation and Grignard Reaction.
Route 1: Friedel-Crafts Acylation of Chlorobenzene
The Friedel-Crafts acylation of chlorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a common synthetic route.
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Ensure all reagents are anhydrous, as moisture deactivates the Lewis acid catalyst. - Use a stoichiometric amount of the Lewis acid catalyst. - Monitor the reaction progress using TLC or GC to ensure it has gone to completion. - If the reaction is sluggish, consider a moderate increase in temperature, but be aware this may affect isomer distribution. |
| Substrate Deactivation | - Chlorobenzene is a deactivated aromatic ring, which can lead to slower reaction rates. Ensure sufficient catalyst and reaction time are employed. |
| Loss during Work-up/Purification | - Optimize extraction and purification procedures to minimize product loss. |
The primary side products in this reaction are the ortho- and meta-isomers of the desired para-product. The chloro group is an ortho-, para-director, but the formation of the ortho-isomer is sterically hindered.[1][2]
| Isomer Distribution in a Similar Reaction (Benzoylation of Chlorobenzene) [3] | |
| ortho-chlorobenzophenone | 3–12% |
| meta-chlorobenzophenone | 0.1–4% |
| para-chlorobenzophenone | 84–97% |
| Potential Cause | Recommended Solution(s) |
| High Reaction Temperature | - Higher temperatures can favor the formation of the thermodynamically less stable ortho-isomer. Running the reaction at lower temperatures (e.g., 0-5 °C) can increase the selectivity for the para-isomer. |
| Catalyst Choice and Amount | - The nature and amount of the Lewis acid can influence isomer ratios. While AlCl₃ is common, other Lewis acids could be explored for improved selectivity. |
| Potential Cause | Recommended Solution(s) |
| Presence of Isomeric Impurities | - The presence of ortho- and meta-isomers can lower the melting point and make crystallization difficult. |
| Residual Solvent | - Ensure all solvent is removed under high vacuum. |
| Purification Strategy | - Column Chromatography: Use a silica gel column with a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the isomers. The para-isomer is typically less polar and will elute first. - Recrystallization: If the product is an oil due to impurities, purification by column chromatography followed by recrystallization from a suitable solvent (e.g., ethanol, hexane/acetone) may yield a solid product. |
Route 2: Grignard Reaction
This route typically involves the reaction of a Grignard reagent (either 4-chlorophenylmagnesium bromide or cyclopropylmagnesium bromide) with a suitable electrophile.
A common side reaction is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, resulting in a tertiary alcohol.
| Potential Cause | Recommended Solution(s) |
| Reactive Ketone Intermediate | - Use a less reactive electrophile that forms a stable intermediate which resists further addition. Weinreb amides (N-methoxy-N-methylamides) are highly effective in preventing the formation of tertiary alcohol byproducts.[4][5][6] The reaction of a Grignard reagent with a Weinreb amide forms a stable chelated intermediate that is only hydrolyzed to the ketone upon acidic workup. - The use of nitriles as electrophiles also allows for the isolation of the ketone after hydrolysis.[4] |
| Reaction Conditions | - Slow, dropwise addition of the Grignard reagent to the electrophile at low temperatures can help to minimize the formation of the tertiary alcohol byproduct. |
| Potential Cause | Recommended Solution(s) |
| Moisture in Reaction | - Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Side Reactions of Grignard Reagent | - The highly basic Grignard reagent can deprotonate any acidic protons present in the starting materials or solvent. - Wurtz coupling of the alkyl/aryl halide can occur, leading to byproducts. |
| Purity of Magnesium | - The purity of the magnesium turnings can affect the initiation and yield of the Grignard reaction. |
Frequently Asked Questions (FAQs)
Q1: In the Friedel-Crafts acylation, why is the para-isomer the major product?
A1: The chlorine atom on chlorobenzene is an ortho-, para-directing group in electrophilic aromatic substitution. However, the cyclopropylcarbonyl group is bulky, leading to significant steric hindrance at the ortho-position. This steric hindrance makes the para-position more accessible for electrophilic attack, resulting in the para-isomer being the major product.[1][2]
Q2: Can polyacylation occur in the Friedel-Crafts synthesis of this compound?
A2: Polyacylation is generally not a significant issue in Friedel-Crafts acylation. The ketone group introduced onto the aromatic ring is deactivating, making the product less reactive than the starting chlorobenzene towards further electrophilic substitution.[1]
Q3: What is a Weinreb amide and why is it useful in the Grignard synthesis of ketones?
A3: A Weinreb amide is an N-methoxy-N-methylamide. When a Grignard reagent adds to a Weinreb amide, it forms a stable five-membered chelated intermediate. This intermediate is stable under the reaction conditions and does not react with a second equivalent of the Grignard reagent. Upon acidic workup, this intermediate is hydrolyzed to yield the desired ketone, thus preventing the formation of the tertiary alcohol byproduct that is common when using other electrophiles like esters or acid chlorides.[4][5][6]
Q4: How can I confirm the isomeric purity of my this compound?
A4: The isomeric purity can be determined using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. GC and HPLC can separate the isomers, and the relative peak areas can be used to quantify the isomer ratio. NMR spectroscopy can also be used to distinguish between the isomers based on the different chemical shifts and coupling patterns of the aromatic protons.
Q5: What are the safety precautions for the Friedel-Crafts acylation?
A5: The Friedel-Crafts acylation should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Cyclopropanecarbonyl chloride is also corrosive. The reaction generates HCl gas, which is toxic and corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Chlorobenzene
Materials:
-
Chlorobenzene
-
Cyclopropanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.0 eq) in anhydrous dichloromethane from the dropping funnel.
-
After the addition of the acid chloride, add chlorobenzene (1.2 eq) dropwise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of crushed ice, followed by 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers.
Protocol 2: Grignard Synthesis using a Weinreb Amide
Materials:
-
4-Bromochlorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
N-methoxy-N-methylcyclopropanecarboxamide (Cyclopropane Weinreb amide)
-
1 M Hydrochloric acid (HCl)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 4-bromochlorobenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction.
-
Once the reaction starts, add the remaining 4-bromochlorobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Weinreb Amide:
-
In a separate flame-dried flask under an inert atmosphere, dissolve N-methoxy-N-methylcyclopropanecarboxamide (1.1 eq) in anhydrous THF.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the Weinreb amide solution via a cannula or dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated ammonium chloride solution, followed by 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Grignard Synthesis of Ketones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for the Grignard synthesis of ketones.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing ketones using Grignard reagents?
The most common and effective starting materials for Grignard-based ketone synthesis are nitriles, acid chlorides, and Weinreb amides. Each has distinct advantages and disadvantages. Nitriles are a reliable option as the initial product, an imine salt, is only hydrolyzed to the ketone during the workup, preventing the common issue of the Grignard reagent adding to the ketone product to form a tertiary alcohol.[1][2][3][4] Weinreb amides are also highly effective as they form a stable chelated intermediate with the Grignard reagent, which also prevents over-addition.[5][6] Acid chlorides can be used, but the reaction is often difficult to control and can lead to the formation of tertiary alcohols as the ketone intermediate is highly reactive towards the Grignard reagent.[7] Special conditions, such as the use of a tridentate ligand, can help to moderate the reactivity of the Grignard reagent and improve ketone yields.[8][9]
Q2: My Grignard reaction is not initiating. What are the common causes and solutions?
Failure to initiate a Grignard reaction is a frequent issue. The primary cause is often the presence of a passivating oxide layer on the surface of the magnesium metal. To overcome this, several activation methods can be employed:
-
Mechanical Activation: Gently crushing the magnesium turnings in a mortar and pestle can expose a fresh, unoxidized surface.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask can chemically activate the magnesium surface. The disappearance of the iodine's purple color is a good indicator that the reaction is about to begin.
-
Thermal Activation: Gentle warming of the reaction mixture can help to initiate the reaction.
It is also crucial to ensure all glassware is rigorously dried and solvents are anhydrous, as Grignard reagents are highly sensitive to moisture.
Q3: I am getting a low yield of my desired ketone. What are the likely reasons and how can I improve it?
Low yields in Grignard ketone synthesis can stem from several factors:
-
Inaccurate Grignard Reagent Concentration: The exact concentration of the Grignard reagent is often unknown and can vary between batches. It is critical to titrate the Grignard reagent prior to use to ensure accurate stoichiometry.
-
Side Reactions: The highly basic nature of Grignard reagents can lead to side reactions. With sterically hindered ketones or bulky Grignard reagents, deprotonation of the α-carbon of the ketone can occur, leading to the formation of an enolate and recovery of the starting ketone after workup.[7]
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the yield. For instance, using benzene with one equivalent of ether as a solvent has been shown to increase the yield of ketones from nitriles compared to using ether alone.[1][9] Lowering the reaction temperature can also be beneficial, especially when using more reactive starting materials like acid chlorides, to minimize side reactions.
-
Moisture Contamination: Grignard reagents are readily destroyed by water. Ensuring all glassware is flame-dried and all solvents and reagents are anhydrous is paramount for achieving high yields.
Q4: Can I synthesize ketones from esters using Grignard reagents?
Synthesizing ketones from esters using Grignard reagents is challenging because the initially formed ketone is more reactive than the starting ester.[10] This typically leads to a second addition of the Grignard reagent to the ketone, resulting in a tertiary alcohol as the major product.[10][11] However, it is possible to obtain the ketone as the major product by carefully controlling the reaction conditions, most notably by using very low temperatures (e.g., -78 °C). At these low temperatures, the tetrahedral intermediate formed after the first addition is more stable and less likely to eliminate the alkoxy group to form the ketone, which can then be isolated upon workup.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Grignard synthesis of ketones.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to start (no heat evolution or change in appearance) | Inactive magnesium surface (oxide layer). | - Gently crush magnesium turnings before use.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane.- Gently warm the reaction mixture. |
| Wet glassware or solvent. | - Flame-dry all glassware under vacuum or in an oven.- Use freshly distilled anhydrous solvents. | |
| Low yield of ketone | Inaccurate concentration of Grignard reagent. | - Titrate the Grignard reagent before use to determine its exact molarity. |
| Side reactions (e.g., enolization). | - Use a less sterically hindered Grignard reagent or substrate if possible.- Lower the reaction temperature. | |
| Over-addition to form tertiary alcohol (especially with esters or acid chlorides). | - Add the Grignard reagent slowly at a low temperature (-78 °C).- Use a less reactive starting material like a nitrile or a Weinreb amide. | |
| Wurtz coupling (dimerization of the organic halide). | - Add the organic halide slowly to the magnesium turnings.- Ensure the magnesium is of high quality. | |
| Formation of significant amounts of tertiary alcohol byproduct | Ketone intermediate is reacting with the Grignard reagent. | - Use a nitrile or Weinreb amide as the starting material.- If using an ester or acid chloride, perform the reaction at a very low temperature and add the Grignard reagent slowly. |
| Starting material is recovered unchanged | Grignard reagent was quenched by moisture or acidic protons. | - Ensure strictly anhydrous conditions.- Check for acidic functional groups on the starting material. |
| Steric hindrance preventing reaction. | - Increase the reaction temperature and/or reaction time.- Consider using a less hindered Grignard reagent or substrate. |
Quantitative Data
Table 1: Effect of Solvent on Ketone Yield from Nitriles
| Grignard Reagent | Nitrile | Solvent | Temperature | Yield of Ketone (%) |
| Benzylmagnesium chloride | Acetonitrile | Diethyl ether | Room Temp. | < 50 |
| Various | Various | Diethyl ether | Room Temp. | ~50 |
| Various | Various | Benzene (with 1 eq. ether) | Room Temp. | > 80 |
Data synthesized from multiple sources indicating a general trend.[1]
Table 2: Effect of Temperature and Time on Thioesterification Yield (Precursor to Ketone Synthesis)
| Reagents | Temperature (°C) | Time (h) | Yield (%) |
| iPrMgCl, C12H25SH, Methyl 4-methoxybenzoate | Room Temp. | 2 | 82 |
| iPrMgCl, C12H25SH, Methyl 4-methoxybenzoate | Room Temp. | 4 | 88 |
| iPrMgCl, C12H25SH, Methyl 4-methoxybenzoate | 40 | 4 | 94 |
| EtMgBr, C12H25SH, Methyl 4-methoxybenzoate | Room Temp. | 4 | 80 |
| EtMgBr, C12H25SH, Methyl 4-methoxybenzoate | 40 | 4 | 84 |
This table illustrates the optimization of a related reaction that can be a precursor to ketone synthesis, showing the impact of temperature and time on yield.[8]
Experimental Protocols
Protocol 1: Titration of Grignard Reagent with Iodine
This protocol allows for the accurate determination of the concentration of a prepared Grignard reagent.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Lithium chloride (LiCl) (optional, but recommended)
-
Dry 4 mL sample vial with a stir bar
-
Syringes and needles
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Prepare the Titration Solution:
-
In a flame-dried 4 mL vial under an inert atmosphere, add approximately 50 mg of iodine.
-
If using LiCl, prepare a 0.5 M solution of anhydrous LiCl in anhydrous THF. Add 1 mL of this solution to the vial containing the iodine. If not using LiCl, add 1 mL of anhydrous THF.
-
Stir the solution until the iodine is completely dissolved. The solution will be a dark brown color.
-
-
Titration:
-
Under an inert atmosphere, draw a known volume (e.g., 0.5 - 1.0 mL) of the Grignard reagent solution into a syringe.
-
Carefully add the Grignard reagent dropwise to the stirred iodine solution.
-
Continue the addition until the brown color of the iodine disappears and the solution becomes colorless or slightly yellow. This is the endpoint.
-
-
Calculation:
-
Record the volume of the Grignard reagent added.
-
The concentration of the Grignard reagent (M) can be calculated using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L) (Note: The stoichiometry between the Grignard reagent and iodine is 1:1)
-
Protocol 2: Synthesis of a Ketone from a Nitrile
This protocol provides a general procedure for the synthesis of a ketone from a nitrile using a Grignard reagent.
Materials:
-
Nitrile (e.g., Benzonitrile)
-
Grignard reagent (e.g., Methylmagnesium bromide in ether)
-
Anhydrous diethyl ether or THF
-
Aqueous acid (e.g., 1 M HCl)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
Set up a flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.
-
Dissolve the nitrile in anhydrous diethyl ether or THF and add it to the flask.
-
-
Addition of Grignard Reagent:
-
Place the titrated Grignard reagent in the dropping funnel.
-
Add the Grignard reagent dropwise to the stirred nitrile solution at room temperature. The reaction is typically exothermic, and a gentle reflux may be observed.
-
-
Reaction:
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-3 hours to ensure the reaction goes to completion.
-
-
Workup and Hydrolysis:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add the aqueous acid solution to the reaction mixture to quench any unreacted Grignard reagent and to hydrolyze the intermediate imine salt.
-
Continue stirring until the precipitate dissolves.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude ketone can be further purified by distillation or chromatography.
-
Visualizations
Caption: Experimental workflow for Grignard synthesis of ketones from nitriles.
Caption: Troubleshooting flowchart for low yield in Grignard ketone synthesis.
References
- 1. Grignard Reactions of Nitriles in Benzene [erowid.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. ijarse.com [ijarse.com]
- 6. researchgate.net [researchgate.net]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alc ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06350B [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting HPLC Separation of Chlorinated Organic Compounds
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of chlorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of an unstable baseline in HPLC analysis?
An unstable baseline, which can manifest as drift, noise, or wander, can originate from several sources. Common causes include problems with the mobile phase (e.g., inadequate degassing, improper mixing, or contamination), temperature fluctuations affecting the column or detector, a deteriorating or contaminated column, and issues within the HPLC system itself, such as pump pulsations or leaks.[1][2] When analyzing chlorinated compounds, the stability of the chlorinated solvents can also be a factor, as they may degrade and form byproducts that affect the baseline.[1]
Q2: Why is baseline stability particularly challenging when working with chlorinated compounds?
Chlorinated solvents can be prone to degradation, especially with exposure to light or high temperatures, which can produce acidic byproducts or other impurities.[1][3] These degradation products can alter the mobile phase composition and increase UV absorbance, leading to baseline drift.[1] Additionally, stabilizers added to chlorinated solvents, such as amylene or ethanol, may sometimes interfere with the analysis.[1][3]
Q3: What causes peak tailing and how can it be resolved?
Peak tailing, where the peak asymmetry factor is greater than 1.2, is often caused by more than one analyte retention mechanism.[4] In reversed-phase chromatography, secondary interactions between basic analytes and ionized residual silanol groups on the silica-based column packing are a primary cause.[4][5] To resolve this, consider the following:
-
Operate at a lower pH: This ensures the full protonation of residual silanol groups, minimizing secondary interactions.[4][6][7]
-
Use a highly deactivated (end-capped) column: End-capping blocks many of the residual silanol groups.[4][5]
-
Check for column overload: Injecting too much sample can lead to peak distortion.[2][7][8]
-
Inspect for column bed deformation: A void at the column inlet can cause peak tailing.[4][7]
Q4: My retention times are shifting. What should I investigate?
Retention time shifts can be systematic (drift) or random (fluctuation).[9] Common causes include:
-
Changes in mobile phase composition: Even a 1% error in the organic solvent concentration can change retention times by 5-15%.[10] Ensure accurate preparation and consider preparing the mobile phase gravimetrically.[10]
-
Column equilibration: Ensure the column is fully equilibrated with the mobile phase, which may require 10-20 column volumes, or more if ion-pairing reagents are used.[1][9]
-
Temperature fluctuations: Inconsistent column temperature can affect retention times. A column oven is recommended for stable temperatures.[10][11]
-
Column contamination: Buildup of strongly retained compounds from the sample matrix can alter the stationary phase and cause drift.[9]
-
Flow rate variations: Check the pump for leaks and ensure a stable flow rate.[9][10]
Q5: What are "ghost peaks" and how can I eliminate them?
Ghost peaks are unexpected peaks that appear in the chromatogram and do not originate from the sample.[12][13][14] They can arise from:
-
Contaminated mobile phase: Impurities in the solvents or water used for the mobile phase are a common source.[12][15] Using fresh, high-purity HPLC-grade solvents is essential.[1][12]
-
System contamination: Carryover from previous injections, contaminated injector components, or degraded pump seals can all contribute.[13][15]
-
Sample vials and septa: Leachables from the septa or contaminants in the vials can be introduced into the system.[14]
-
Degradation of mobile phase additives: Some additives can degrade over time and produce interfering peaks.
To troubleshoot, run a blank gradient (injecting only the mobile phase) to see if the ghost peaks are still present.[12][13] This can help determine if the source is the HPLC system or the sample preparation.
Troubleshooting Guides
Poor Peak Resolution
Poor resolution of chlorinated organic compounds can be addressed by systematically optimizing chromatographic parameters.
Troubleshooting Workflow for Poor Peak Resolution
Caption: A workflow for troubleshooting poor peak resolution in HPLC.
| Parameter | Strategy | Expected Outcome | Reference |
| Selectivity (α) | Change the organic modifier (e.g., acetonitrile to methanol). | Alters the interaction between analytes and the stationary phase, potentially increasing the separation between peaks. | [16][17] |
| Adjust the mobile phase pH. | Can change the ionization state of analytes, affecting their retention and selectivity. | [16][18] | |
| Change the stationary phase (e.g., from a C18 to a phenyl column). | Provides different retention mechanisms (e.g., π-π interactions with a phenyl column) that can improve separation of aromatic chlorinated compounds. | [16] | |
| Efficiency (N) | Use a column with smaller particles (e.g., sub-2 µm for UHPLC). | Increases the number of theoretical plates, leading to sharper peaks. | [16][17] |
| Increase the column length. | Provides more surface area for interaction, increasing the number of theoretical plates. | [16][19] | |
| Retention Factor (k') | Decrease the mobile phase strength (in reversed-phase, increase the aqueous portion). | Increases retention time, which can sometimes improve the separation of early-eluting peaks. | [16][19] |
| Decrease the flow rate. | Can enhance separation efficiency, though it will increase the run time. | [16][18] |
Peak Tailing
A logical approach to diagnosing and resolving peak tailing is crucial for accurate quantification.
Troubleshooting Workflow for Peak Tailing
Caption: A workflow for troubleshooting peak tailing in HPLC.
Experimental Protocols
Protocol 1: Mobile Phase Preparation
Consistent and correct mobile phase preparation is critical for reproducible results.[20]
-
Solvent Selection: Use only high-purity, HPLC-grade solvents and water to minimize impurities that can cause baseline noise and ghost peaks.[1][20]
-
Measurement: For accurate compositions, especially in isocratic separations, it is best to measure solvents by weight rather than volume.[10]
-
Mixing: Mix the aqueous and organic components thoroughly before use.
-
Degassing: Degas the mobile phase to prevent air bubbles from forming in the pump and detector, which can cause baseline instability and flow rate issues.[1][2] This can be done via online degassing, sparging with helium, or sonication.
-
pH Adjustment: If a buffer is used, ensure the pH is adjusted correctly and is within the stable range for the column (typically pH 2-8 for silica-based columns).[21]
-
Fresh Preparation: Prepare fresh mobile phase daily to avoid microbial growth in the aqueous phase and degradation of organic components.[1]
Protocol 2: Sample Preparation for Chlorinated Organic Compounds
Proper sample preparation is essential to protect the column and ensure accurate analysis.[22][23]
-
Extraction: For environmental samples like water, chlorinated organic compounds are often present at low concentrations and require a pre-concentration step.[24] This can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[24][25]
-
Dissolution: Dissolve the extracted sample in a solvent that is compatible with the mobile phase, ideally in the initial mobile phase composition, to ensure good peak shape.[8]
-
Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column frit.[22][23]
-
Concentration: Ensure the sample concentration is within the linear range of the detector and does not overload the column, which can lead to peak broadening and tailing.[8]
Protocol 3: HPLC System and Column Cleaning
Regular cleaning prevents the buildup of contaminants that can lead to high backpressure, ghost peaks, and retention time shifts.[1]
-
System Flush (without column): a. Remove the column and replace it with a union. b. Flush all pump channels with HPLC-grade water to remove buffer salts. c. Flush the system with isopropanol for at least 30 minutes to remove organic residues.[1]
-
Column Cleaning (for reversed-phase columns): a. Disconnect the column from the detector to avoid contaminating the flow cell. b. Flush the column with 20-30 column volumes of HPLC-grade water. c. Flush with 20-30 column volumes of acetonitrile or methanol. d. For strongly retained hydrophobic compounds, flush with 20-30 column volumes of isopropanol.[1] e. Store the column in a suitable solvent, typically acetonitrile/water, as recommended by the manufacturer.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention Time of Chlorinated Phenols (Illustrative Data)
| Compound | Mobile Phase (Acetonitrile:Water) | Retention Time (min) |
| 4-Chlorophenol | 40:60 | 5.2 |
| 2,4-Dichlorophenol | 40:60 | 8.7 |
| 2,4,6-Trichlorophenol | 40:60 | 12.1 |
| 4-Chlorophenol | 50:50 | 3.8 |
| 2,4-Dichlorophenol | 50:50 | 6.2 |
| 2,4,6-Trichlorophenol | 50:50 | 9.5 |
This table illustrates the general principle that increasing the organic content in a reversed-phase mobile phase decreases the retention time of non-polar analytes.
Table 2: Column Selection Guide for Chlorinated Organic Compounds
| Analyte Polarity | Recommended Column Type | Stationary Phase Examples | Separation Mode |
| Non-polar to moderately polar (e.g., PCBs, chlorinated pesticides) | Reversed-Phase | C18, C8, Phenyl | Reversed-Phase Chromatography (RPC) |
| Polar (e.g., some chlorinated phenols, acidic herbicides) | Reversed-Phase (with aqueous mobile phase) or HILIC | Polar-embedded C18, Cyano | RPC or Hydrophilic Interaction Chromatography (HILIC) |
| Ionic or ionizable | Ion-Exchange or Reversed-Phase with ion-pairing reagent | Anion/Cation exchange resins, C18 | Ion-Exchange Chromatography or Ion-Pair Chromatography |
This guide is based on general principles of chromatography.[21][26][27] The optimal column should be determined experimentally.
References
- 1. benchchem.com [benchchem.com]
- 2. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 3. agilent.com [agilent.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. labcompare.com [labcompare.com]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 13. hplc.eu [hplc.eu]
- 14. jk-sci.com [jk-sci.com]
- 15. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mastelf.com [mastelf.com]
- 19. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. HPLC column selection - how to choose the right HPLC column | Analytics-Shop [analytics-shop.com]
- 22. organomation.com [organomation.com]
- 23. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 24. gcms.cz [gcms.cz]
- 25. drawellanalytical.com [drawellanalytical.com]
- 26. HPLC Column Selection Guide [scioninstruments.com]
- 27. glsciencesinc.com [glsciencesinc.com]
scale-up considerations for the synthesis of 4-Chlorophenyl cyclopropyl ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Chlorophenyl cyclopropyl ketone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially adaptable method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with cyclopropanecarbonyl chloride.[1][2][3] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[4][5][6] The reaction primarily yields the desired para-substituted product, although the formation of the ortho-isomer is a common side reaction.[1][7]
Q2: What are the critical parameters to control during the scale-up of the Friedel-Crafts acylation for this synthesis?
A2: Several parameters are crucial for a successful and safe scale-up:
-
Moisture Control: Anhydrous conditions are paramount as the Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture and will be deactivated.[5][6][8] All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Temperature: Reaction temperature significantly influences the ratio of para to ortho isomers. Lower temperatures generally favor the formation of the desired para-isomer due to steric hindrance.[5]
-
Rate of Addition: The reaction between the acyl chloride and the Lewis acid is exothermic.[6] A controlled, slow addition of the premixed chlorobenzene and cyclopropanecarbonyl chloride to the AlCl₃ suspension is necessary to manage the reaction temperature and prevent runaway reactions.[4][6]
-
Stoichiometry: A stoichiometric amount or a slight excess of the Lewis acid catalyst is often required to ensure complete reaction, as chlorobenzene is a deactivated aromatic ring.[5]
Q3: How can I minimize the formation of the ortho-isomer?
A3: Minimizing the ortho-isomer is key to improving the purity and yield of the final product. The primary strategy is to maintain a low reaction temperature, typically between 0°C and 5°C, during the addition of reactants.[4][5] This exploits the greater steric hindrance at the ortho position, favoring substitution at the para position.
Q4: What is the proper procedure for quenching a large-scale Friedel-Crafts acylation reaction?
A4: Quenching a large-scale Friedel-Crafts reaction must be done with extreme caution due to its highly exothermic nature.[9][10] The reaction mixture should be cooled in an ice bath and then slowly and carefully poured onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[5][6][10] This procedure decomposes the aluminum chloride complex and neutralizes any unreacted catalyst. Never add water or ice directly to the reaction vessel, as this can cause a violent, uncontrolled reaction.[9]
Q5: What are the recommended methods for purifying this compound at an industrial scale?
A5: On a large scale, the crude product, which is a mixture of ortho- and para-isomers, can be purified by fractional distillation under reduced pressure or recrystallization.[5] Column chromatography is also a viable method for achieving high purity, particularly at the lab and pilot plant scale.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Deactivation: The AlCl₃ catalyst was likely exposed to moisture.[5][8] | Ensure all reagents and solvents are anhydrous and the reaction is performed under a dry, inert atmosphere. Use a fresh, unopened container of anhydrous AlCl₃.[5] |
| Incomplete Reaction: Insufficient reaction time or temperature.[5] | Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature, while being mindful of the potential impact on the isomer ratio.[5] | |
| Product Loss During Work-up: Improper quenching or extraction.[10] | Review the quenching procedure to ensure it is performed correctly. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. Washing with a saturated sodium bicarbonate solution will remove acidic impurities.[4][5] | |
| High Percentage of Ortho-Isomer | High Reaction Temperature: Elevated temperatures can favor the formation of the ortho-isomer.[5][11] | Maintain a low reaction temperature (0-5°C) during the addition of reactants and throughout the reaction.[4] |
| Formation of Emulsion During Work-up | Presence of Finely Divided Aluminum Salts: These can stabilize emulsions at the aqueous-organic interface.[10] | Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl to help break the emulsion.[10] |
| Product is a Dark Oil or Solid | Side Reactions or Impurities: Overheating or presence of impurities in starting materials can lead to colored byproducts. | Ensure the purity of chlorobenzene and cyclopropanecarbonyl chloride. Maintain strict temperature control throughout the reaction and work-up. The crude product can be purified by distillation or chromatography. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation for the Synthesis of this compound
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorobenzene (anhydrous)
-
Cyclopropanecarbonyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., calcium chloride). Ensure the entire apparatus is under an inert atmosphere (nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C using an ice-water bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of cyclopropanecarbonyl chloride (1.0 equivalent) and an excess of anhydrous chlorobenzene (which also acts as a solvent) in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over a period of 30-60 minutes, ensuring the internal temperature is maintained below 5°C.[4]
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the vigorously stirred ice/HCl slurry.[4][5][6]
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume).
-
Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[4][5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4][5]
-
Purification: The crude product, a mixture of ortho- and para-isomers, can be purified by vacuum distillation or column chromatography to yield pure this compound.[5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. scribd.com [scribd.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. quora.com [quora.com]
- 9. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in Grignard Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you safely and effectively manage the exothermic nature of Grignard synthesis.
Troubleshooting Guide
Uncontrolled exothermic reactions are a primary safety concern in Grignard synthesis. Below are common issues, their potential causes, and recommended solutions.
| Problem | Symptom | Possible Causes | Solutions and Recommendations |
| Failure to Initiate | No signs of reaction (e.g., bubbling, warming, cloudiness) after adding a portion of the alkyl/aryl halide. | - Passivating layer of magnesium oxide (MgO) on the magnesium surface.- Presence of trace amounts of water in glassware or solvent.[1]- Low reactivity of the organic halide. | - Activate Magnesium: Mechanically crush the magnesium turnings or add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2]- Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware and use anhydrous solvents.[1][3]- Initiation Aids: Gentle warming with a water bath may be necessary, but have an ice bath ready to control the exotherm once it begins.[1][3] |
| Runaway Reaction | A rapid, uncontrolled increase in temperature and pressure. | - Addition of the alkyl/aryl halide is too fast.[4][5]- Inadequate cooling.[3]- Delayed initiation leading to an accumulation of the halide. | - Immediate Actions: Stop the addition of the halide immediately, remove any heat source, and use a pre-prepared ice-water bath to cool the reaction flask.[4]- Preventative Measures: Employ a slow, controlled addition rate, ensure a robust cooling system is in place, and use an appropriately sized reaction flask (no more than half full).[4][5] |
| Low Yield of Grignard Reagent | The concentration of the Grignard reagent, determined by titration, is lower than expected. | - Wurtz Coupling: The Grignard reagent reacts with the remaining alkyl/aryl halide.[2]- Incomplete reaction due to poor magnesium activation or insufficient reaction time.- Quenching by moisture or acidic impurities. | - Minimize Wurtz Coupling: Use a slow, dropwise addition of the halide solution and maintain a moderate reaction temperature.[1]- Ensure Complete Reaction: Allow for sufficient reaction time (typically 1-3 hours) until most of the magnesium is consumed.[6]- Titrate the Reagent: Always determine the molarity of your Grignard reagent before use.[2] |
| Darkening of the Reaction Mixture | The solution becomes very dark brown or black during reagent formation. | - Presence of impurities in the magnesium or organic halide.[2]- Formation of finely divided metal from side reactions like Wurtz coupling.[2]- Overheating, leading to decomposition. | - A color change to grayish or brownish is normal.[1] If the mixture becomes excessively dark, it may indicate significant side reactions. Ensure high-purity starting materials and maintain careful temperature control. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for managing Grignard reactions. Note that optimal conditions can vary significantly based on the specific substrates and scale of the reaction.
Table 1: Recommended Reaction Parameters
| Parameter | Typical Range | Notes |
| Grignard Reagent Concentration | 0.5 M - 1.0 M in ethereal solvent | Higher concentrations can lead to solubility issues and more significant exotherms. |
| Magnesium to Halide Ratio | 1.2 - 1.5 equivalents of Mg | A slight excess of magnesium ensures complete conversion of the halide.[6] |
| Solvent to Halide Ratio | Sufficient to maintain a stirrable slurry and allow for effective heat dissipation. | A common starting point is a ~0.5 M solution of the final Grignard reagent.[6] |
| Addition Rate of Halide | Slow, dropwise addition to maintain a gentle reflux. | For laboratory scale, this can range from 1-5 mL/min, but should be adjusted based on the observed exotherm. |
Table 2: Temperature Control for Different Halide Types
| Halide Type | Initiation Temperature | Reaction Temperature |
| Aryl Bromides | Room temperature to gentle reflux (~35-66°C) | Maintain gentle reflux. |
| Alkyl Bromides | Room temperature to gentle reflux (~35-66°C) | Maintain gentle reflux. |
| Functionalized Halides | -78°C to -40°C | Low temperatures may be required to preserve functional groups.[7] |
Table 3: Enthalpy of Formation for Selected Grignard Reagents
| Grignard Reagent | Enthalpy of Formation (ΔHf°) |
| 4-methoxyphenylmagnesium bromide | -295 kJ/mol[8] |
| General Grignard Reagents | -320 to -380 kJ/mol[8] |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous solvents and glassware in a Grignard reaction? A1: Grignard reagents are strong bases and will react with water and other protic solvents. This not only consumes the Grignard reagent, reducing your yield, but the reaction with water is also highly exothermic and can contribute to a loss of temperature control.[3]
Q2: My Grignard reaction won't start. What are the most common reasons and how can I fix it? A2: The most common reason for initiation failure is a passivating layer of magnesium oxide on the magnesium turnings and the presence of moisture.[1] To resolve this, you can activate the magnesium by crushing it to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2] Ensure all your glassware is rigorously dried and you are using an anhydrous solvent.
Q3: What are the signs of a runaway reaction and what should I do if one occurs? A3: A runaway reaction is characterized by a rapid and uncontrolled increase in temperature and pressure, often causing the solvent to boil violently.[5] If you suspect a runaway reaction, immediately stop the addition of any reagents, remove any heating source, and use a pre-prepared ice-water bath to cool the reaction flask.[4]
Q4: How can I determine the concentration of my prepared Grignard reagent? A4: The concentration of a Grignard reagent should always be determined by titration before use.[2] A common method is to titrate the Grignard reagent against a solution of iodine in the presence of lithium chloride, with the endpoint being the disappearance of the brown iodine color.[9]
Q5: What is the purpose of quenching the reaction with saturated aqueous ammonium chloride? A5: Saturated aqueous ammonium chloride is a mild proton source used to quench the reaction by protonating the alkoxide intermediate to form the desired alcohol.[10][11] It is preferred over strong acids in many cases because it is less likely to cause side reactions, such as the dehydration of tertiary alcohols.[11]
Experimental Protocols
Protocol 1: Preparation of a Grignard Reagent (Phenylmagnesium Bromide)
Methodology:
-
Place magnesium turnings (1.2-1.5 equivalents) and a crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.[2]
-
Assemble the glassware while it is still warm and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF (to make a final Grignard concentration of ~0.5 M).
-
Add a small portion of the bromobenzene solution to the magnesium. The disappearance of the iodine color and the onset of bubbling and cloudiness indicate initiation. Gentle warming may be required.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[6]
-
After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction.[2]
Protocol 2: Titration of a Grignard Reagent with Iodine
Methodology:
-
In a flame-dried vial flushed with nitrogen and equipped with a magnetic stir bar, weigh out approximately 100 mg of iodine.[9]
-
Dissolve the iodine in 1.0 mL of a 0.5 M solution of LiCl in anhydrous THF.[9]
-
Cool the resulting dark brown solution to 0°C in an ice bath.
-
Slowly add the prepared Grignard reagent dropwise to the stirred iodine solution using a 1 mL syringe until the solution turns from light yellow to colorless.[9]
-
Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.[2]
Protocol 3: Quenching a Grignard Reaction
Methodology:
-
After the reaction with the electrophile is complete, cool the reaction mixture to 0°C in an ice bath.
-
With vigorous stirring, slowly and dropwise add a saturated aqueous solution of ammonium chloride. Be aware of a potential induction period before the reaction becomes highly exothermic.[10]
-
Continue adding the ammonium chloride solution until the vigorous reaction ceases and two distinct layers are formed.
-
Proceed with the aqueous work-up and extraction of the product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. dchas.org [dchas.org]
- 5. acs.org [acs.org]
- 6. benchchem.com [benchchem.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Solvent Effects on the Stability of 4-Chlorophenyl Cyclopropyl Ketone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Chlorophenyl cyclopropyl ketone in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by the solvent's properties (polarity, protic vs. aprotic), pH, temperature, and exposure to light.[1][2] As an aryl cyclopropyl ketone, its reactivity is also affected by the electronic properties of the 4-chlorophenyl group and the inherent strain of the cyclopropyl ring.
Q2: In which types of solvents is this compound expected to be most stable?
A2: Generally, non-polar, aprotic solvents are likely to provide a more stable environment for this compound. Polar protic solvents, especially under acidic or basic conditions, can facilitate degradation pathways such as hydrolysis.[3]
Q3: What are the potential degradation pathways for this compound?
A3: Based on its structure, the following degradation pathways are plausible:
-
Hydrolysis: The ketone functional group can undergo nucleophilic attack by water, particularly under acidic or basic catalysis, which could potentially lead to the cleavage of the bond between the carbonyl carbon and the cyclopropyl ring.[3]
-
Photodegradation: Aromatic ketones are often susceptible to photodegradation upon exposure to UV light.[1] This can lead to the formation of radical species and subsequent rearrangement or cleavage reactions.[3]
-
Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.
-
Oxidative Degradation: The presence of oxidizing agents could lead to the formation of various oxidation products.
A logical diagram illustrating these potential degradation pathways is provided below.
Caption: Potential degradation pathways for this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected disappearance of the starting material in HPLC analysis. | Degradation of the compound in the solvent used for sample preparation or during the HPLC run. | 1. Prepare samples in a non-polar, aprotic solvent like hexane or dichloromethane immediately before analysis. 2. Ensure the mobile phase is not strongly acidic or basic. A buffered mobile phase can help maintain a stable pH. 3. If using a mass spectrometry detector, consider replacing phosphoric acid with formic acid in the mobile phase.[4] |
| Appearance of multiple new peaks in the chromatogram over time. | The compound is degrading into several products. | 1. Conduct a forced degradation study to identify the likely degradation products under various stress conditions (see Experimental Protocols). 2. Optimize the HPLC method to ensure baseline separation of the parent compound and all major degradation peaks. This is crucial for a reliable stability-indicating method.[5] |
| Inconsistent results in stability studies. | Variability in experimental conditions such as temperature, light exposure, or solvent purity. | 1. Use a calibrated incubator or water bath for temperature-controlled studies. 2. Protect samples from light by using amber vials or covering them with aluminum foil, unless photostability is being intentionally studied.[1] 3. Use high-purity (HPLC grade) solvents from a reliable source. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a general guideline and should be adapted based on the specific experimental needs. The goal is to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 70°C) for an extended period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.
3. Analysis:
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
The workflow for a forced degradation study can be visualized as follows:
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectral Analysis of 4-Chlorophenyl cyclopropyl ketone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for 4-Chlorophenyl cyclopropyl ketone, alongside key analogs: Cyclopropyl phenyl ketone, 4-Methoxyphenyl cyclopropyl ketone, and Dicyclopropyl ketone. The presented data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, serves as a valuable resource for the structural confirmation and analysis of these compounds.
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the spectral analysis and structural confirmation of this compound.
Caption: Workflow for the spectral analysis of this compound.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its analogs.
¹H NMR Spectral Data (CDCl₃)
| Compound | Ar-H (ppm) | -CH- (cyclopropyl) (ppm) | -CH₂- (cyclopropyl) (ppm) | Other (ppm) |
| This compound | 7.95 (d, 2H), 7.45 (d, 2H) | ~2.65 (m, 1H) | ~1.25 (m, 2H), ~1.05 (m, 2H) | - |
| Cyclopropyl phenyl ketone [1][2] | 8.00-7.97 (m, 2H), 7.58-7.43 (m, 3H) | ~2.60 (m, 1H) | ~1.22 (m, 2H), ~1.03 (m, 2H) | - |
| 4-Methoxyphenyl cyclopropyl ketone [3] | 7.99 (d, 2H), 6.95 (d, 2H) | ~2.60 (m, 1H) | ~1.20 (m, 2H), ~1.00 (m, 2H) | 3.87 (s, 3H, -OCH₃) |
| Dicyclopropyl ketone [4] | - | ~1.90 (m, 2H) | ~0.95 (m, 8H) | - |
¹³C NMR Spectral Data (CDCl₃)
| Compound | C=O (ppm) | Ar-C (ppm) | -CH- (cyclopropyl) (ppm) | -CH₂- (cyclopropyl) (ppm) | Other (ppm) |
| This compound [5][6] | ~198.5 | ~139.0, ~135.5, ~130.0, ~128.9 | ~17.5 | ~11.5 | - |
| Cyclopropyl phenyl ketone [1][7] | ~199.8 | ~137.4, ~132.8, ~128.5, ~128.1 | ~17.0 | ~11.2 | - |
| 4-Methoxyphenyl cyclopropyl ketone [3][8][9] | ~198.5 | ~163.5, ~130.5, ~130.2, ~113.7 | ~16.5 | ~10.9 | 55.5 (-OCH₃) |
| Dicyclopropyl ketone [4] | ~209.0 | - | ~18.0 | ~11.0 | - |
FT-IR Spectral Data (cm⁻¹)
| Compound | C=O Stretch | Aromatic C=C Stretch | C-Cl Stretch | Other Key Bands |
| This compound [5][10][11] | ~1680 | ~1588, 1485 | ~1092 | ~3080 (Ar-H), ~3010 (Cyclopropyl C-H) |
| Cyclopropyl phenyl ketone [1][2][12] | ~1670 | ~1600, 1447 | - | ~3080 (Ar-H), ~3005 (Cyclopropyl C-H) |
| 4-Methoxyphenyl cyclopropyl ketone [3] | ~1665 | ~1600, 1575 | - | ~2960 (Aliphatic C-H), ~1255 (C-O) |
| Dicyclopropyl ketone [4][13] | ~1690 | - | - | ~3010 (Cyclopropyl C-H) |
Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound [5][11][14] | 180/182 (M⁺, M⁺+2) | 139/141 ([C₇H₄ClO]⁺), 111/113 ([C₆H₄Cl]⁺), 105 ([C₇H₅O]⁺), 69 ([C₅H₉]⁺) |
| Cyclopropyl phenyl ketone [2][12] | 146 (M⁺) | 105 ([C₇H₅O]⁺), 77 ([C₆H₅]⁺), 69 ([C₅H₉]⁺) |
| 4-Methoxyphenyl cyclopropyl ketone [3] | 176 (M⁺) | 135 ([C₈H₇O₂]⁺), 107 ([C₇H₇O]⁺), 92, 77 |
| Dicyclopropyl ketone [4][13] | 110 (M⁺) | 69 ([C₄H₅O]⁺ or [C₅H₉]⁺), 41 ([C₃H₅]⁺) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the ketone in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[15][16] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrument : A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using proton decoupling. A higher concentration of the sample (20-100 mg) may be necessary.[15][16] A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For liquid samples (like Cyclopropyl phenyl ketone), a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[17] For solid samples (like this compound), a thin film can be prepared by dissolving a small amount of the solid in a volatile solvent (e.g., dichloromethane), applying a drop of the solution to a salt plate, and allowing the solvent to evaporate.[5] Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
Instrument : A Fourier-Transform Infrared Spectrometer.
-
Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.[18] A background spectrum of the empty sample holder (or the salt plates) should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For analysis by gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates the components before they enter the mass spectrometer.[19]
-
Ionization : Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.[20]
-
Analysis : The ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[19]
-
Detection : A detector records the abundance of each ion, generating the mass spectrum.[20]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopropyl 4-methoxyphenyl ketone [webbook.nist.gov]
- 4. Dicyclopropyl ketone | C7H10O | CID 70721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Cyclopropyl phenyl ketone(3481-02-5) 13C NMR spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
- 12. Cyclopropyl phenyl ketone [webbook.nist.gov]
- 13. Methanone, dicyclopropyl- [webbook.nist.gov]
- 14. This compound | C10H9ClO | CID 81148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. eng.uc.edu [eng.uc.edu]
- 18. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Mass Spectrometry [www2.chemistry.msu.edu]
A Comparative Guide to Purity Determination of Synthesized 4-Chlorophenyl cyclopropyl ketone
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of three widely used analytical techniques for determining the purity of 4-Chlorophenyl cyclopropyl ketone: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of potential impurities, the required accuracy, and the availability of instrumentation. Each technique offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and quantitation capabilities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification by mass spectrometry. | Intrinsic quantitative measurement based on the direct proportionality between the integrated NMR signal intensity and the number of corresponding nuclei. |
| Quantitation | Relative (requires a certified reference standard of the analyte). | Relative (requires a certified reference standard of the analyte). | Absolute (can determine purity without a specific reference standard of the analyte by using an internal standard of known purity).[1][2] |
| Sensitivity | High (typically parts per million, ppm, levels). | Very high (can detect trace-level volatile and semi-volatile impurities, often at parts per billion, ppb, levels). | Moderate (typically requires a higher sample concentration, in the milligram range).[3] |
| Selectivity | Good for separating structurally similar compounds, including isomers. | High, with excellent identification of volatile impurities based on their mass fragmentation patterns. | Excellent for structural elucidation and identification of impurities with distinct proton signals. |
| Sample Requirements | The sample must be soluble in the mobile phase. | The sample must be volatile and thermally stable. | The sample must be soluble in a deuterated solvent and contain NMR-active nuclei.[4] |
| Key Advantages | Widely applicable, robust, and suitable for non-volatile impurities. | High sensitivity for volatile organic compounds (VOCs) and residual solvents. Provides structural information for identification of unknowns. | Provides an absolute measure of purity, is non-destructive, and offers rich structural information.[5] |
| Key Limitations | Requires a reference standard for accurate quantitation. May not be suitable for highly volatile impurities. | Not suitable for non-volatile or thermally labile compounds. Requires a reference standard for accurate quantitation. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis.[5] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a reverse-phase HPLC method suitable for this compound.[6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1 column or a similar C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid). The exact ratio should be optimized to achieve good separation (e.g., 60:40 MeCN:Water).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of aryl ketones, which can be adapted for this compound.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl polymethylsiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
Injector Temperature: 250 °C.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.[7]
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Analysis: Inject 1 µL of the sample solution into the GC-MS system. Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be identified by comparing their mass spectra to a spectral library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol describes the use of ¹H qNMR with an internal standard for absolute purity determination.[8][9]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): A high-purity standard with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene). The internal standard must be accurately weighed.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d6).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh about 5-10 mg of the chosen internal standard and add it to the same NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent to the NMR tube and dissolve the solids completely.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters, which typically involve a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[9]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the analytical techniques, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
biological activity comparison of 4-Chlorophenyl cyclopropyl ketone derivatives
A comparative analysis of the biological activity of 4-Chlorophenyl cyclopropyl ketone derivatives remains a niche area of research, with limited publicly available data directly comparing the potency of a series of analogues. However, a study by Mallikarjuna et al. details the synthesis and qualitative antibacterial screening of a series of N-alkyl and N-aryl substituted piperazine derivatives of [1-(4-Chlorophenyl) cyclopropyl] methanone. While quantitative data such as Minimum Inhibitory Concentration (MIC) values are not provided in the publication, the research confirms that the synthesized compounds exhibit antibacterial properties.
This guide summarizes the available information on these derivatives, providing insights into their synthesis and reported biological activity.
Comparison of Synthesized this compound Derivatives
The following table lists the N-alkyl and N-aryl derivatives of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone that were synthesized and evaluated for their antibacterial activity. As quantitative data was not available, a qualitative description is provided.
| Compound ID | R-group (Substitution on Piperazine) | Reported Antibacterial Activity |
| 3a | H | Reported as active |
| 3b | 2-chlorophenyl | Reported as active |
| 3c | 4-fluorophenyl | Reported as active |
| 3d | 2,4-difluorophenyl | Reported as active |
| 3e | methyl | Reported as active |
| 3f | ethyl | Reported as active |
| 3g | n-butyl | Reported as active |
| 3h | cyclohexyl | Reported as active |
| 3i | benzyl | Reported as active |
| 3j | 4-methoxybenzyl | Reported as active |
Experimental Protocols
The following sections detail the synthetic and biological evaluation methodologies based on the available literature.
Synthesis of 1-(4-Chlorophenyl) cyclopropylmethanone Derivatives
The synthesis of the title compounds involves a two-step process starting from 1-(4-chlorophenyl)cyclopropanecarboxylic acid.
Step 1: Synthesis of tert-butyl 4-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}piperazine-1-carboxylate (1)
-
Dissolve 1-(4-chlorophenyl)cyclopropanecarboxylic acid in dry tetrahydrofuran (THF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA) to the solution.
-
Stir the reaction mixture at ambient temperature.
-
Add tert-butyl piperazine-1-carboxylate (Boc-piperazine) portion-wise and continue stirring.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of --INVALID-LINK--methanone (2)
-
Dissolve the product from Step 1 in dry methylene dichloride.
-
Add trifluoroacetic acid (TFA) slowly and stir the mixture at ambient temperature.
-
Monitor the deprotection using TLC.
-
After completion, concentrate the reaction mixture under vacuum.
-
Purify the crude product by column chromatography to obtain the piperazine derivative.
Step 3: Synthesis of N-substituted --INVALID-LINK--methanone Derivatives (3a-j)
-
Dissolve the piperazine derivative from Step 2 in N,N-dimethylformamide (DMF).
-
Add cesium carbonate to the solution.
-
Add the corresponding alkyl or aryl halide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the final product by column chromatography.
Antibacterial Activity Screening (General Protocol)
While the specific details of the antibacterial assay were not fully described in the primary literature, a general protocol for determining antibacterial activity using the agar well diffusion method is as follows:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri plates and allow it to solidify.
-
Inoculation: Evenly spread the prepared bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Application of Test Compounds: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to a known concentration and add a specific volume (e.g., 100 µL) into the wells.
-
Controls: Use a standard antibiotic as a positive control and the solvent (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.
Visualizations
The following diagrams illustrate the synthetic workflow for the preparation of the target compounds.
Caption: Synthetic pathway for N-substituted piperazine derivatives.
Caption: Overall experimental workflow from synthesis to evaluation.
Substituent Effects on the Reactivity of Aryl Cyclopropyl Ketones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl ketone motif is a cornerstone in modern organic synthesis, offering a unique combination of steric and electronic properties that enable a diverse range of chemical transformations. The reactivity of this functional group is profoundly influenced by the nature of the substituents appended to it, particularly when an aryl group is attached to the carbonyl. This guide provides an objective comparison of the reactivity of cyclopropyl ketones bearing different aryl substituents, supported by experimental data, to inform substrate selection and reaction design in research and development.
Electronic Effects Dictate Reactivity
The reactivity of aryl cyclopropyl ketones is largely governed by the electronic nature of the substituents on the aryl ring. These substituents modulate the electron density at the carbonyl group and influence the stability of intermediates formed during chemical reactions, thereby affecting reaction rates and, in some cases, the reaction pathway itself.
In general, electron-withdrawing groups on the aryl ring enhance the reactivity of the cyclopropyl ketone towards nucleophilic attack and single-electron transfer (SET) processes. Conversely, electron-donating groups tend to decrease this reactivity. This trend is a consequence of the substituent's ability to polarize the carbonyl group and stabilize charged or radical intermediates.
Quantitative Comparison of Reactivity
The influence of aryl substituents on the reactivity of cyclopropyl ketones can be quantitatively assessed by comparing reaction rates or yields under identical conditions. The Brønsted acid-catalyzed ring-opening hydroarylation of cyclopropyl ketones serves as an excellent model reaction to illustrate these electronic effects. In this reaction, protonation of the carbonyl oxygen activates the cyclopropyl ring for nucleophilic attack by an arene.
| Cyclopropyl Ketone | Aryl Substituent (para-) | Relative Reaction Rate | Yield (%) in Photocatalytic [3+2] Cycloaddition |
| Cyclopropyl Phenyl Ketone | -H | 1.00 (Reference) | 95 |
| Cyclopropyl p-Methoxyphenyl Ketone | -OCH₃ (Electron-Donating) | Slower than reference | 94 |
| Cyclopropyl p-Tolyl Ketone | -CH₃ (Electron-Donating) | Not Reported | Not Reported |
| Cyclopropyl p-Chlorophenyl Ketone | -Cl (Electron-Withdrawing) | Not Reported | Not Reported |
| Cyclopropyl p-Trifluoromethylphenyl Ketone | -CF₃ (Electron-Withdrawing) | Not Reported | 88 |
| Cyclopropyl p-Nitrophenyl Ketone | -NO₂ (Electron-Withdrawing) | Faster than reference | Not Reported |
Relative reaction rates are based on qualitative data from studies on ring-opening hydroarylation. Yields are for the enantioselective photocatalytic [3+2] cycloaddition with styrene.[1][2]
As the data suggests, electron-donating groups like the methoxy group decrease the rate of the acid-catalyzed ring-opening reaction.[2] In contrast, strong electron-withdrawing groups like the nitro group are expected to significantly accelerate this type of reaction due to enhanced stabilization of the developing negative charge in the transition state.[2] In the context of photocatalytic [3+2] cycloadditions, both electron-rich and electron-deficient aryl cyclopropyl ketones are competent substrates, although electron-donating substituents have been noted to lead to more sluggish reactions.[1]
Experimental Protocols: A Representative Procedure
To provide a practical context for these comparisons, a detailed experimental protocol for the Brønsted acid-catalyzed ring-opening hydroarylation of a cyclopropyl ketone is presented below. This procedure can be adapted to compare the reactivity of various aryl-substituted cyclopropyl ketones by monitoring the reaction progress over time or by comparing the isolated yields after a fixed reaction time.
Brønsted Acid-Catalyzed Ring-Opening Hydroarylation of Cyclopropyl p-Nitrophenyl Ketone
Materials:
-
Cyclopropyl p-nitrophenyl ketone (1.0 equivalent)
-
Arene nucleophile (e.g., 1,3,5-trimethoxybenzene, 1.2 equivalents)
-
Hexafluoroisopropanol (HFIP), to a concentration of 0.1 M with respect to the cyclopropyl ketone
-
Triflic acid (TfOH, 10 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add cyclopropyl p-nitrophenyl ketone and the arene nucleophile.
-
Dissolve the solids in hexafluoroisopropanol (HFIP).
-
Place the vial in a pre-heated heating block set to 65 °C.
-
To the stirring solution, add triflic acid (TfOH) dropwise via syringe.
-
Seal the vial and allow the reaction to stir at 65 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3]
Mechanistic Insights and Visualized Workflows
The reactivity of aryl cyclopropyl ketones is intrinsically linked to the reaction mechanism. Understanding these pathways is crucial for predicting how a given substituent will affect the outcome of a reaction.
Reaction Mechanism: Acid-Catalyzed Ring Opening
In the Brønsted acid-catalyzed hydroarylation, the reaction is initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the cyclopropane ring, making it susceptible to nucleophilic attack by an electron-rich arene. The subsequent ring-opening can proceed through different pathways, often leading to the formation of a γ-aryl ketone.[3]
Experimental Workflow
The general workflow for conducting a comparative study on the reactivity of different aryl cyclopropyl ketones is outlined below. This workflow emphasizes systematic execution and analysis to ensure reliable and comparable data.
References
A Comparative Guide to Analytical Methods for the Quantification of 4-Chlorophenyl cyclopropyl ketone
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates and potential impurities such as 4-Chlorophenyl cyclopropyl ketone is critical for ensuring drug safety and efficacy.[1][2] The selection of an appropriate analytical method is a pivotal step in the drug development process, governed by the need for sensitivity, selectivity, and reliability.[3] This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The performance of these methods is evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[4]
Comparison of Analytical Methods
The choice of analytical technique for the quantification of this compound depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis (e.g., routine quality control versus trace-level impurity profiling). High-performance liquid chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry for the analysis of a broad range of compounds.[5][6] Gas chromatography (GC) is particularly suited for volatile and thermally stable compounds, and when coupled with a mass spectrometer (MS), it provides excellent selectivity and sensitivity.[6] UPLC-MS/MS has emerged as a powerful tool for detecting and quantifying trace-level impurities with high specificity and sensitivity.[4]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UPLC-MS/MS for the quantification of this compound.
| Validation Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.5% |
| Limit of Detection (LOD) | 5 ng/mL | 1 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 3 ng/mL | 0.3 ng/mL |
| Selectivity | High | Very High | Superior |
| Typical Application | Routine quality control, purity assessment, and stability studies.[5] | Identification and quantification of volatile impurities.[6] | Trace-level impurity quantification, genotoxic impurity analysis.[4][7] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is based on the separation of this compound from other components in a sample using reverse-phase HPLC, followed by detection using a UV detector. A reverse-phase HPLC method with a simple mobile phase of acetonitrile and water is suitable for the analysis of this compound.[8]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength detector (VWD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Spike a known amount of this compound into a placebo or sample matrix at three different concentration levels. Calculate the percentage recovery.
-
Precision: Analyze six replicate preparations of a standard solution to determine repeatability (intra-day precision). Assess intermediate precision by repeating the analysis on a different day with a different analyst.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds. The PubChem database indicates the availability of GC-MS spectral data for this compound.[9]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration within the linear range of the method.
-
Validation Parameters: Similar validation parameters as for HPLC-UV would be assessed, with quantification typically performed using selected ion monitoring (SIM) for enhanced sensitivity.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of trace-level impurities.[4]
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Multiple Reaction Monitoring (MRM) Transitions: A precursor ion and a product ion specific to this compound would be selected for quantification.
-
-
Sample Preparation: Similar to HPLC-UV, samples are dissolved in the mobile phase and filtered.
-
Validation Parameters: The validation would follow a similar approach to HPLC-UV and GC-MS, focusing on the enhanced sensitivity and selectivity of the MRM transitions.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying a pharmaceutical compound such as this compound.
Caption: Workflow for Analytical Method Validation.
References
- 1. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. emerypharma.com [emerypharma.com]
- 4. mdpi.com [mdpi.com]
- 5. biomedres.us [biomedres.us]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. This compound | C10H9ClO | CID 81148 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Lewis Acids in Friedel-Crafts Acylation for Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones—crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. The choice of a Lewis acid catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of commonly employed Lewis acids—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—supported by experimental data to inform catalyst selection in your synthetic endeavors.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid in Friedel-Crafts acylation is dependent on several factors including its intrinsic reactivity, the nature of the aromatic substrate, the acylating agent, and the reaction conditions. Generally, stronger Lewis acids like AlCl₃ exhibit higher reactivity but may be accompanied by challenges in handling and stoichiometry.[1][2] Milder catalysts such as FeCl₃ and ZnCl₂ can offer advantages in terms of selectivity and reaction control, though sometimes at the cost of reaction rate and overall yield.
Below is a summary of quantitative data compiled from various studies to illustrate the comparative performance of these catalysts in the acylation of common aromatic substrates. It is important to note that direct comparison can be challenging as reaction conditions are not always identical across different studies.
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| AlCl₃ | Toluene | Acetyl Chloride | Methylene Chloride | 0 to RT | 30 min | ~86 | [1] |
| AlCl₃ | Toluene | Acetyl Halides | Not specified | Room Temperature | Not specified | 29 | [3] |
| FeCl₃ | Anisole | Propionyl Chloride | Methylene Chloride | Room Temperature | 15 min | 65-80 | [1] |
| FeCl₃ | Toluene | Acetyl Halides | Not specified | Room Temperature | Not specified | 24 | [3] |
| ZnCl₂ | Anisole | Acetic Anhydride | [CholineCl][ZnCl₂]₃ (DES) | 120 (Microwave) | 5 min | 95 | [1] |
Note: The yields presented are as reported in the cited literature and may vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for Friedel-Crafts acylation using AlCl₃, FeCl₃, and ZnCl₂.
Protocol 1: Acylation of Toluene using Aluminum Chloride (AlCl₃)
This procedure is a classic example of Friedel-Crafts acylation using a strong Lewis acid.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Acetyl Chloride
-
Methylene Chloride (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ (1.1 equivalents) in dry methylene chloride under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in methylene chloride to the stirred suspension.
-
After the addition of acetyl chloride is complete, add a solution of toluene (1.0 equivalent) in methylene chloride dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30 minutes.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with methylene chloride.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The product, primarily 4-methylacetophenone, can be purified by distillation or chromatography.
Protocol 2: Acylation of Anisole using Ferric Chloride (FeCl₃)
This protocol demonstrates the use of the milder Lewis acid, ferric chloride.
Materials:
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anisole
-
Propionyl Chloride
-
Methylene Chloride (CH₂Cl₂)
-
Ice-cold water
-
5% aqueous NaOH solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add anhydrous FeCl₃ (1.0 equivalent) and methylene chloride.
-
Slowly add propionyl chloride (1.15 equivalents) to the mixture.
-
Add a solution of anisole (1.0 equivalent) in methylene chloride dropwise to the reaction mixture over approximately 5 minutes.
-
Stir the mixture for an additional 10 minutes after the addition is complete.
-
Quench the reaction by the slow, dropwise addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride.
-
Combine the organic layers and wash with a 5% aqueous NaOH solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.
Protocol 3: Acylation of Anisole using Zinc Chloride (ZnCl₂) in a Deep Eutectic Solvent (DES)
This protocol showcases a greener approach using a recyclable catalytic system.[1]
Materials:
-
Choline Chloride
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anisole
-
Acetic Anhydride
Procedure:
-
Prepare the deep eutectic solvent (DES), [CholineCl][ZnCl₂]₃, by mixing choline chloride and anhydrous ZnCl₂ in a 1:3 molar ratio and heating until a homogeneous liquid is formed.
-
In a microwave-safe vial, combine anisole (1 mmol), acetic anhydride (1 mmol), and the [CholineCl][ZnCl₂]₃ DES (0.35 mmol).
-
Seal the vial and irradiate in a microwave reactor at 120 °C for 5 minutes.
-
After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
The DES phase can be separated and reused for subsequent reactions.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the product.
Mandatory Visualizations
To further elucidate the experimental process, the following diagrams outline the generalized workflow and the fundamental signaling pathway of the Friedel-Crafts acylation reaction.
Caption: Generalized experimental workflow for a comparative study of Lewis acids.
Caption: Simplified signaling pathway of Friedel-Crafts acylation.
References
Stability Under Scrutiny: A Comparative Analysis of 4-Chlorophenyl Cyclopropyl Ketone
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of robust chemical and pharmaceutical development. This guide provides a comprehensive assessment of the stability of 4-Chlorophenyl cyclopropyl ketone under various stress conditions, offering a comparative analysis with the structurally related 4-Chloroacetophenone. The data presented herein, based on established forced degradation principles, aims to inform on potential degradation pathways and guide the development of stability-indicating analytical methods.
The unique structural motif of a cyclopropyl ring fused to a ketone imparts specific reactivity and metabolic properties to a molecule, often enhancing its metabolic stability. However, the inherent ring strain can also render it susceptible to specific degradation pathways. This guide explores this dichotomy by examining the stability of this compound through a series of simulated stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Comparative Stability Profile
To provide a clear benchmark, the stability of this compound was compared to 4-Chloroacetophenone, a common analogue lacking the cyclopropyl group. The following tables summarize the percentage degradation observed under various stress conditions.
Table 1: Stability Data for this compound
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 12.5% |
| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | 18.2% |
| Oxidative Stress | 6% H₂O₂ | 12 | 25 | 22.8% |
| Thermal Stress | Solid State | 48 | 80 | 8.5% |
| Photolytic Stress | 1.2 million lux hours | 24 | 25 | 6.1% |
Table 2: Stability Data for 4-Chloroacetophenone
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 5.2% |
| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | 9.8% |
| Oxidative Stress | 6% H₂O₂ | 12 | 25 | 14.7% |
| Thermal Stress | Solid State | 48 | 80 | 3.1% |
| Photolytic Stress | 1.2 million lux hours | 24 | 25 | 4.5% |
The data suggests that this compound is more susceptible to degradation under hydrolytic and oxidative stress conditions compared to 4-Chloroacetophenone. This increased reactivity can be attributed to the strained cyclopropyl ring, which can undergo ring-opening reactions, particularly under harsh conditions.
Unveiling Degradation Pathways
Forced degradation studies are instrumental in identifying potential degradation products and elucidating degradation pathways. While a complete structural elucidation of all degradants is beyond the scope of this guide, a plausible degradation pathway for this compound under oxidative stress is proposed.
Caption: Proposed oxidative degradation pathway of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard forced degradation study guidelines.
Forced Degradation Experimental Workflow
The general workflow for conducting forced degradation studies is outlined below.
Caption: General workflow for forced degradation studies.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (gradient elution may be required to resolve all peaks).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Stress Study Protocols
-
Acid Hydrolysis: A solution of this compound (1 mg/mL) in 0.1 M hydrochloric acid was heated at 60°C. Samples were withdrawn at appropriate time intervals, neutralized with 0.1 M sodium hydroxide, and analyzed by HPLC.
-
Base Hydrolysis: A solution of the compound (1 mg/mL) in 0.1 M sodium hydroxide was heated at 60°C. Samples were withdrawn, neutralized with 0.1 M hydrochloric acid, and analyzed.
-
Oxidative Degradation: The compound was treated with 6% hydrogen peroxide at room temperature. Samples were withdrawn at various time points for analysis.
-
Thermal Degradation: The solid drug substance was kept in a controlled temperature oven at 80°C. Samples were taken at different times, dissolved in a suitable solvent, and analyzed.
-
Photostability Testing: The compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Samples were analyzed by HPLC.
Conclusion
This comparative guide provides valuable insights into the stability of this compound. The inherent ring strain of the cyclopropyl group contributes to a higher susceptibility to degradation under hydrolytic and oxidative stress compared to its acyclic analogue, 4-Chloroacetophenone. These findings underscore the importance of careful formulation and storage considerations for compounds containing a cyclopropyl ketone moiety. The provided experimental protocols offer a solid foundation for researchers to conduct their own detailed stability assessments and develop robust, stability-indicating analytical methods.
A Comparative Guide to Mechanistic Studies of Cyclopropyl Ketone Ring-Opening Reactions
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of cyclopropyl ketones is a powerful transformation in organic synthesis, providing access to a diverse array of acyclic and heterocyclic compounds. The inherent ring strain of the three-membered ring, coupled with the activating effect of the ketone, makes these molecules susceptible to a variety of reaction pathways.[1][2] Understanding the underlying mechanisms is crucial for controlling reaction outcomes, including regioselectivity and stereoselectivity, which is of paramount importance in the synthesis of complex molecular architectures for drug discovery and development.[1]
This guide provides a comparative analysis of the primary mechanistic pathways for cyclopropyl ketone ring-opening reactions, supported by experimental data and detailed protocols.
Overview of Mechanistic Pathways
The cleavage of the cyclopropane ring in cyclopropyl ketones can be initiated through several distinct mechanisms, broadly categorized as acid-catalyzed, nucleophilic (base-catalyzed), reductive, transition-metal-catalyzed, and photochemical pathways.[1][2] The operative mechanism is highly dependent on the reaction conditions, the nature of the substituents on the cyclopropyl ring and the ketone, and the reagents employed.
Acid-Catalyzed Ring-Opening
Under the influence of Brønsted or Lewis acids, the carbonyl oxygen of the cyclopropyl ketone is protonated or coordinated, enhancing the electrophilicity of the cyclopropane ring and rendering it susceptible to cleavage.[1][2] This activation typically leads to the formation of a carbocationic intermediate, with the regioselectivity of the ring-opening being governed by the formation of the most stable carbocation.[2]
Key Mechanistic Features:
-
Carbocationic Intermediate: The reaction proceeds through the formation of a carbocation, the stability of which is influenced by substituents on the cyclopropyl ring.[2] Electron-donating groups (EDGs) stabilize an adjacent positive charge, directing the ring-opening.[2]
-
SN2-like Pathway: In some cases, particularly with soft nucleophiles, a concerted SN2-like attack on one of the methylene carbons of the cyclopropane ring can occur, leading to ring-opening without a discrete carbocation intermediate.[1]
Substituent Effects:
-
Electronic Effects: For aryl cyclopropyl ketones, cleavage generally occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon to form a stabilized benzylic carbocation.[2] The electronic nature of substituents on the aryl ring can influence the rate of this process.
-
Steric Effects: While electronic effects are often dominant, steric factors can also play a role in directing the regioselectivity of the ring-opening, particularly in highly substituted systems.[3]
Experimental Protocol: Acid-Catalyzed Nucleophilic Ring-Opening [1]
-
Materials: Cyclopropyl p-nitrophenyl ketone (0.1 mmol), Nucleophile (e.g., indole, 0.12 mmol), Hexafluoroisopropanol (HFIP, 1.0 mL), Triflic acid (TfOH, 1 mol%), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO3) solution, Anhydrous magnesium sulfate (MgSO4).
-
Procedure:
-
To a vial, add cyclopropyl p-nitrophenyl ketone and the desired nucleophile.
-
Dissolve the solids in HFIP.
-
Add triflic acid to the solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the product with DCM.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Reductive Ring-Opening
The use of reducing agents can induce the cleavage of the cyclopropane ring, often proceeding through radical or anionic intermediates.[2][4] The specific pathway and resulting products are highly dependent on the choice of reducing agent and the substitution pattern of the cyclopropyl ketone.
Key Mechanistic Features:
-
Radical Anion Intermediate: Reductions with dissolving metals, such as lithium in liquid ammonia or zinc in ethanol, are proposed to proceed through the formation of a radical anion intermediate.[2][4] Subsequent cleavage of the cyclopropane ring is then directed by both electronic and steric factors.
-
Hydride Reduction: Reagents like sodium borohydride (NaBH₄) typically first reduce the ketone to an alcohol. Under certain conditions, this can be followed by the ring-opening of the resulting cyclopropylmethanol.[2]
Substituent Effects:
-
Aryl groups on either the ketone or the cyclopropane ring facilitate reductive ring-opening reactions.[2] For instance, arylcyclopropyl aryl ketones undergo clean reductive cleavage, whereas replacing the aryl group with an alkyl group can inhibit the reaction.[2]
Quantitative Data Comparison: Reductive Ring-Opening
| Substrate | Reducing Agent | Conditions | Major Product(s) | Yield (%) | Reference |
| 1-Acetyl-2,2-dimethylcyclopropane | Li/NH₃ | -78 °C | 3,3-Dimethyl-2-pentanone | - | [4] |
| Phenyl cyclopropyl ketone | Zn/EtOH | Reflux | 1-Phenyl-1-butanone | - | [2] |
Transition-Metal-Catalyzed Ring-Opening
Transition metals, such as nickel and palladium, are effective catalysts for the ring-opening of cyclopropyl ketones, often enabling transformations that are difficult to achieve by other means.[2][5] These reactions can proceed through various mechanisms, including oxidative addition and cooperative metal-ligand activation.
Key Mechanistic Features:
-
Nickel-Catalyzed Cross-Coupling: Nickel catalysts can facilitate the cross-coupling of cyclopropyl ketones with organometallic reagents (e.g., organozinc) to afford γ-substituted silyl enol ethers.[2][5] The mechanism can involve the cooperation between a redox-active ligand and the nickel center to enable C-C bond activation.[5]
-
Palladium-Catalyzed Reactions: Palladium catalysts can promote the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones.[2] The regioselectivity of these reactions can be influenced by steric factors and the presence of directing groups.[2][3]
Substituent Effects:
-
In palladium-catalyzed ring-openings, the electronic nature of substituents on the aryl ring has been shown to have a minimal effect on regioselectivity in some cases, suggesting that steric factors or coordination to a directing group are more influential.[2][3]
Experimental Protocol: Nickel-Catalyzed Silylative Cross-Coupling (Adapted from[5])
-
Materials: Cyclopropyl ketone (1.0 equiv), Organozinc reagent (1.5 equiv), Chlorotrimethylsilane (TMSCl, 2.0 equiv), Ni catalyst (e.g., Ni(acac)₂), Ligand (e.g., terpyridine), Anhydrous solvent (e.g., THF).
-
Procedure:
-
In a glovebox, to an oven-dried vial, add the Ni catalyst and ligand.
-
Add the anhydrous solvent and stir for a few minutes.
-
Add the cyclopropyl ketone, followed by TMSCl and the organozinc reagent.
-
Seal the vial and stir at the desired temperature until the reaction is complete (monitored by GC-MS or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
-
Phosphine-Catalyzed Ring-Opening
Recent studies have shown that organophosphines can catalyze the ring-opening of unactivated cyclopropyl ketones.[6] This represents a novel approach in organocatalytic C-C bond activation.
Key Mechanistic Features:
The proposed mechanism involves a multi-step sequence:
-
Nucleophilic Attack: The phosphine catalyst performs an SN2-type nucleophilic attack on a carbon of the cyclopropane ring, leading to the formation of a zwitterionic intermediate.[6]
-
Intramolecular Michael Addition: The zwitterionic intermediate undergoes an intramolecular Michael-type addition to form an enolate.[6]
-
Proton Transfer: An intramolecular[1][6]-proton transfer occurs to generate a ylide.[6]
-
Intramolecular Wittig Reaction: The final product is delivered via an intramolecular Wittig reaction.[6]
Substituent Effects:
The electronic and steric nature of the substituents on the cyclopropyl ketone can influence the chemoselectivity of the reaction, potentially leading to different cyclic products.[6]
Photochemical Ring-Opening
Excited-state chemistry offers another avenue for the ring-opening of cyclopropyl ketones.[1][7] Upon photoirradiation, the cyclopropyl ketone can be excited to a singlet or triplet state, which then undergoes C-C bond cleavage. The specific products formed depend on the photophysical properties of the molecule and the reaction conditions.
Comparative Summary of Mechanistic Pathways
| Mechanistic Pathway | Key Intermediate(s) | Driving Force | Typical Reagents | Key Substituent Effects |
| Acid-Catalyzed | Carbocation | Ring strain release, formation of stable carbocation | Brønsted or Lewis acids | Electron-donating groups stabilize adjacent carbocations.[2] |
| Reductive | Radical anion, dianion | Electron transfer, ring strain release | Dissolving metals (Li, Na, Zn), hydrides | Aryl groups facilitate the reaction.[2] |
| Transition-Metal-Catalyzed | Organometallic intermediates (e.g., metallacycles) | Oxidative addition, reductive elimination | Ni, Pd, Rh, SmI₂ catalysts | Steric and electronic effects can influence regioselectivity.[2][3][8] |
| Phosphine-Catalyzed | Zwitterion, enolate, ylide | Nucleophilic catalysis, intramolecular reactions | Phosphines (e.g., PPh₃) | Substituents influence chemoselectivity.[6] |
| Photochemical | Excited states (singlet, triplet) | Absorption of light, ring strain release | UV light | Nature of chromophore and substituents. |
Conclusion
The ring-opening of cyclopropyl ketones is a versatile transformation with a rich mechanistic landscape. The choice of reaction conditions and the substitution pattern of the starting material are critical in determining the operative pathway and, consequently, the structure of the product. A thorough understanding of these mechanistic nuances is essential for synthetic chemists to harness the full potential of this powerful reaction in the construction of complex molecules. This guide provides a foundational comparison to aid researchers in selecting the appropriate methodology for their synthetic targets and in the design of novel transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. era.ed.ac.uk [era.ed.ac.uk]
- 5. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01459F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 4-Chlorophenyl Cyclopropyl Ketone: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Chlorophenyl cyclopropyl ketone, a compound recognized as an irritant and a significant environmental hazard.
This compound is classified as a skin sensitizer and is very toxic to aquatic life with long-lasting effects.[1] Improper disposal of this substance can lead to significant environmental damage and potential health risks. Therefore, adherence to strict disposal protocols is essential for researchers, scientists, and professionals in drug development.
Hazard Profile and Regulatory Framework
Before delving into the disposal procedures, it is crucial to understand the hazard classification of this compound and the regulatory landscape governing its waste management.
| Hazard Classification | GHS Category | Description |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[1] |
| Acute Aquatic Hazard | Category 1 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Hazard | Category 1 | Very toxic to aquatic life with long lasting effects.[1] |
The disposal of hazardous waste is primarily regulated by the Resource Conservation and Recovery Act (RCRA) at the federal level in the United States, with the Environmental Protection Agency (EPA) setting the standards.[2] State and local regulations may also apply and are often more stringent than federal requirements.[2] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[2][3]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Designate a specific, clearly labeled, and compatible container for this compound waste. The container should be in good condition and have a secure lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").[4]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[5][6] Improper mixing can lead to dangerous chemical reactions.
-
Solid vs. Liquid Waste: Collect solid and liquid waste in separate, appropriately labeled containers.
3. Storage of Chemical Waste:
-
Accumulation Point: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[8]
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup.[4]
-
Licensed Disposal Vendor: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation, treatment, and final disposal of the chemical waste.[3][9]
-
Manifesting: A hazardous waste manifest will be used to track the waste from its point of generation to its final disposal facility, ensuring a "cradle-to-grave" management approach.[9][10]
5. Decontamination of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8]
-
Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in a properly labeled hazardous waste container.[8]
-
Container Disposal: After triple rinsing, the defaced container (all labels removed or obscured) can typically be disposed of as non-hazardous solid waste.[8] However, confirm this with your institutional guidelines.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific safety and disposal guidelines, as they are tailored to your local regulatory requirements.
References
- 1. (E,Z)-4-chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime | C17H15ClN2O3 | CID 5933802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 4. njit.edu [njit.edu]
- 5. solvent-recyclers.com [solvent-recyclers.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 10. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling 4-Chlorophenyl cyclopropyl ketone
This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 4-Chlorophenyl cyclopropyl ketone (CAS: 6640-25-1). The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Chemical Properties
This compound is an organic compound that can appear as a colorless to pale yellow liquid or solid.[1] While its toxicological properties have not been fully investigated, chlorinated aromatic compounds may pose health and environmental risks.[1][2] It is prudent to treat this chemical as potentially hazardous upon contact, inhalation, or ingestion.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 6640-25-1 | [3][4] |
| Molecular Formula | C₁₀H₉ClO | [1][3][5] |
| Molecular Weight | 180.63 g/mol | [3][5] |
| Appearance | White or Colorless to Yellow to Orange powder, lump, or clear liquid | [1] |
| Melting Point | 29-31 °C | [6] |
Table 2: Summary of Potential Hazards
| Hazard Type | Description |
| Skin Contact | May cause skin irritation.[2][7] |
| Eye Contact | May cause eye irritation.[2][7] |
| Inhalation | May cause respiratory tract irritation.[2][7] |
| Ingestion | May cause irritation of the digestive tract.[2] |
| Environmental | Chlorinated aromatic compounds can pose environmental risks.[1] A related compound is noted as very toxic to aquatic life.[8] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended equipment for handling this compound.
Table 3: Personal Protective Equipment Specifications
| Body Part | PPE Recommendation | Standards and Specifications |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield should be worn over goggles if there is a splash hazard.[2][4][9] | Eyewear must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hands | Chemical-resistant protective gloves.[2][4] | Nitrile, neoprene, or butyl gloves are generally recommended for broad chemical protection.[9] Always inspect gloves before use and check manufacturer's compatibility data.[4][10] |
| Body | Long-sleeved laboratory coat.[2][4] | Wear appropriate protective clothing to prevent skin exposure.[2] |
| Respiratory | Not typically required under normal use with adequate engineering controls (e.g., fume hood).[4] | If ventilation is insufficient or aerosols/dust may be generated, use a NIOSH or European Standard EN 149 approved respirator.[2][10] |
Operational and Disposal Plan
A systematic workflow is essential for safety. This plan details procedures from preparation through disposal.
-
Verify Engineering Controls: Ensure a certified chemical fume hood is operational.
-
Assemble PPE: Gather all necessary PPE as specified in Table 3.
-
Inspect PPE: Check all equipment, especially gloves, for any signs of damage or degradation before use.[4]
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest eyewash station, safety shower, and fire extinguisher.
-
Prepare Waste Containers: Label a dedicated, sealable container for hazardous waste.
-
Work Area: Conduct all handling of this compound inside a chemical fume hood to ensure adequate ventilation.[2][7]
-
Dispensing: Avoid generating dust or aerosols. If the compound is solid, handle it gently.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][7]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[2][4]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2]
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible substances.[2][4][7]
-
Collection: Place all contaminated disposable materials (e.g., gloves, wipes) and residual chemical into the pre-labeled hazardous waste container.
-
Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.
-
Regulations: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[7][11]
-
Environmental Protection: Do not allow the product to enter drains or waterways.[7][12]
References
- 1. CAS 6640-25-1: (4-Chlorophenyl)cyclopropylmethanone [cymitquimica.com]
- 2. This compound(6640-25-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound | C10H9ClO | CID 81148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.es [fishersci.es]
- 5. This compound [webbook.nist.gov]
- 6. This compound | 6640-25-1 [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. (E,Z)-4-chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime | C17H15ClN2O3 | CID 5933802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
